(3,3-Diethoxypropyl)dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCGLCZEGMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608505 | |
| Record name | 3,3-Diethoxy-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-30-2 | |
| Record name | 3,3-Diethoxy-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-diethoxypropyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3,3-Diethoxypropyl)dimethylamine chemical properties and structure
An In-depth Technical Guide on (3,3-Diethoxypropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical Identity and Properties
This compound, with the CAS number 16851-30-2, is a colorless liquid.[1] It is recognized for its excellent solubility in organic solvents, which makes it a valuable reagent in various chemical transformations.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H21NO2 | [1][2][3] |
| Molecular Weight | 175.27 g/mol | [3] |
| CAS Number | 16851-30-2 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 86-88 °C at 15-16 Torr | [1] |
| Density | 0.887 g/cm³ (Predicted) | [1] |
| pKa | 9.61 ± 0.28 (Predicted) | [2] |
| LogP | 1.33720 | [1] |
| Purity | ≥ 97% | [3] |
Structural Information
The chemical structure of this compound features a tertiary amine and an acetal functional group. The IUPAC name for this compound is 3,3-Diethoxy-N,N-dimethylpropan-1-amine.[2]
-
Canonical SMILES: CCOC(CCN(C)C)OCC[2]
-
InChI: InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3[2]
-
InChIKey: YNVCGLCZEGMEOS-UHFFFAOYSA-N[2]
Caption: 2D structure of this compound.
Synthesis and Reactivity
This compound is primarily used as a synthetic intermediate. While specific, detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, general synthetic pathways can be inferred.
Synthesis Pathway
The synthesis of this compound likely involves the reaction of a suitable precursor, such as 3,3-diethoxypropanal, with dimethylamine through a reductive amination process. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent reactions.
Caption: Logical workflow of its use as an intermediate.
Applications in Synthesis
The primary application of this compound lies in its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a protected aldehyde and a tertiary amine allows for a variety of chemical modifications.
-
Pharmaceutical Synthesis: It can be used to introduce a dimethylaminopropyl side chain into a target molecule, a common motif in various active pharmaceutical ingredients.
-
Agrochemical Development: In the development of new crop protection products, this compound can serve as a key intermediate for the synthesis of novel pesticides and herbicides.[1]
Experimental Protocols
This guide provides a foundational understanding of this compound based on currently available data. For further in-depth research, it is recommended to consult chemical databases and peer-reviewed scientific literature.
References
An In-depth Technical Guide to the Spectral Data of (3,3-Diethoxypropyl)dimethylamine (CAS 16851-30-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of (3,3-Diethoxypropyl)dimethylamine, a compound of interest in various chemical syntheses. While experimentally obtained spectra for this specific molecule are not widely published, this document outlines the predicted data based on the well-established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry for its constituent functional groups—a tertiary amine and a diethyl acetal. Furthermore, it includes standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The structure of this compound is as follows:
Based on this structure, the following spectral data can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N(CH₃ )₂ | ~2.2 - 2.4 | Singlet (s) | 6H |
| N-CH₂ - | ~2.3 - 2.7 | Triplet (t) | 2H |
| -CH₂ -CH | ~1.7 - 2.0 | Quartet (q) or Multiplet (m) | 2H |
| CH (OEt)₂ | ~4.5 - 4.8 | Triplet (t) | 1H |
| O-CH₂ -CH₃ | ~3.4 - 3.7 | Quartet (q) | 4H |
| O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 6H |
Note: Chemical shifts are referenced to TMS at 0.0 ppm. The exact values can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~43 - 45[1] |
| N-C H₂- | ~55 - 60 |
| -C H₂-CH | ~30 - 35 |
| C H(OEt)₂ | ~100 - 105[2] |
| O-C H₂-CH₃ | ~60 - 65 |
| O-CH₂-C H₃ | ~15 - 18[3][4] |
Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
| C-N (Tertiary Amine) | Stretch | 1000 - 1250[5][6][7] | Weak-Medium |
| C-O (Acetal) | Stretch | 1050 - 1150 | Strong |
Note: As a tertiary amine, this compound will not exhibit the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹.[5][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Identity | Fragmentation Pathway | Notes |
| 175 | [M]⁺ | Molecular Ion | Expected to be present, following the nitrogen rule (odd molecular weight for a compound with one nitrogen atom).[9][10] |
| 130 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group from the acetal. | A common fragmentation for acetals.[11] |
| 102 | [M - CH(OCH₂CH₃)₂]⁺ | Cleavage of the bond between the propyl chain and the acetal group. | |
| 72 | [CH₂=N(CH₃)₂]⁺ | α-cleavage adjacent to the nitrogen atom. | This is often the base peak for N,N-dimethylalkylamines.[12] |
| 58 | [CH₂CH₂N(CH₃)₂]⁺ | Cleavage further down the alkyl chain. | A common fragment for tertiary amines.[9][13] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the liquid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[15]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]
-
The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[15][16]
-
Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid Film Method) :
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.[17]
-
Using a pipette, place one small drop of liquid this compound onto the center of the plate.[18][19]
-
Carefully place a second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.[19]
-
Avoid introducing air bubbles into the film.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[17][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of the sample at a concentration of approximately 10-100 µg/mL.[20]
-
Use a volatile organic solvent suitable for GC, such as hexane, ethyl acetate, or dichloromethane.[21] The solvent should not contain impurities that co-elute with the analyte.
-
Transfer the solution to a 1.5-2 mL glass autosampler vial and seal with a septum cap.[20] Ensure there is no particulate matter in the sample; centrifuge or filter if necessary.[20]
-
-
Data Acquisition :
-
Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5 or similar).
-
Define the GC temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature of 250-300°C.
-
Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).
-
Inject a small volume (typically 1 µL) of the sample solution.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a relevant m/z range (e.g., 40-400 amu).
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical connections in the spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow of Structure Elucidation.
References
- 1. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. Acetal(105-57-7) 13C NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. researchgate.net [researchgate.net]
- 20. uoguelph.ca [uoguelph.ca]
- 21. Sample preparation GC-MS [scioninstruments.com]
Technical Guide: Physical Properties of (3,3-Diethoxypropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Diethoxypropyl)dimethylamine, with the CAS Registry Number 16851-30-2, is an organic compound of interest in various chemical syntheses.[1][2] Its molecular structure, featuring a tertiary amine and two ethoxy groups, imparts specific physical and chemical characteristics that are crucial for its application in research and development, including in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a summary of its key physical properties, outlines general experimental protocols for their determination, and illustrates its synthesis pathway.
Core Physical Properties
A compilation of the known physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others, such as density, are based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | [2][3] |
| Molecular Weight | 175.27 g/mol | |
| Boiling Point | 86-88 °C at 15-16 Torr | [2] |
| Density (Predicted) | 0.887 ± 0.06 g/cm³ | [2] |
| Physical Form | Reported as both liquid and solid | [1] |
| Solubility | Soluble in organic solvents | [1][2] |
Experimental Protocols
Determination of Boiling Point (Reduced Pressure)
The boiling point of this compound has been reported under reduced pressure. A general procedure for such a determination is as follows:
Apparatus:
-
A round-bottom flask
-
A distillation head with a thermometer adapter
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
-
Heating mantle
Procedure:
-
Place a small volume of this compound and a boiling chip in the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 15-16 Torr), monitoring with a manometer.
-
Once the pressure is stable, begin heating the flask gently.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
While an experimental value is not available, the density of liquid this compound can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully remove any excess water from the capillary and dry the outside of the pycnometer. Record the mass of the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer, then fill it with this compound and repeat the thermal equilibration and weighing process (m₃).
-
The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index
The refractive index is a valuable property for identifying and assessing the purity of liquid compounds. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
Synthesis Workflow
This compound can be synthesized from 3-chloropropionaldehyde diethyl acetal and dimethylamine. While a detailed experimental protocol is not publicly available, the general reaction pathway is illustrated below.
Caption: Synthesis of this compound.
Signaling Pathways and Biological Activity
To date, there is no scientific literature available that describes the involvement of this compound in any biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis.
Conclusion
This technical guide has summarized the core physical properties of this compound and provided general methodologies for their experimental determination. The provided synthesis workflow illustrates its formation from commercially available precursors. For researchers and professionals in drug development and other scientific fields, a thorough experimental characterization of this compound is recommended before its use in specific applications.
References
Navigating the Safety Landscape of (3,3-Diethoxypropyl)dimethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for (3,3-Diethoxypropyl)dimethylamine (CAS No. 16851-30-2), a key reagent in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available data with safety protocols for structurally similar tertiary amines. All recommendations should be implemented in conjunction with a thorough, site-specific risk assessment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.27 g/mol | --INVALID-LINK-- |
| CAS Number | 16851-30-2 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Distinctive amine odor | --INVALID-LINK-- |
| Purity | ≥ 97% | --INVALID-LINK-- |
| Storage Temperature | Refrigerator (2-8°C) | --INVALID-LINK-- |
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment for handling this chemical.
Caption: Recommended PPE and engineering controls for handling this compound.
General Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.
-
Preventing Exposure: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]
-
Keep containers tightly closed and clearly labeled.
-
Store in a refrigerator at 2-8°C for long-term stability.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Emergency Procedures
A clear and practiced emergency plan is essential for responding to spills or other incidents.
Chemical Spill Response Workflow
The following diagram illustrates a general workflow for responding to a chemical spill.
Caption: General workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Vapors may form explosive mixtures with air.[3] Thermal decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecotoxicological Information
Experimental Protocols
Specific experimental protocols for the use of this compound are not publicly available and will be dependent on the specific research application. However, general protocols for handling liquid tertiary amines in a research setting should be followed.
General Protocol for Handling Liquid Tertiary Amines:
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary reagents and equipment before handling the amine.
-
-
Handling:
-
Perform all manipulations of the neat or concentrated amine inside a chemical fume hood.
-
Use a properly calibrated and functioning pipette or syringe for transferring the liquid.
-
Avoid splashing and the creation of aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the amine.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with institutional and local regulations.
-
Remove and properly dispose of gloves after handling.
-
Wash hands thoroughly with soap and water.
-
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet or professional safety consultation. The information provided is based on available data for this compound and structurally related compounds. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures for their specific applications.
References
A Technical Guide to the Solubility of (3,3-Diethoxypropyl)dimethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of (3,3-Diethoxypropyl)dimethylamine, a compound of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment based on established chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of this compound's behavior in solution.
Introduction
Predicted Solubility Profile
The molecular structure of this compound, featuring polar ether and amine functionalities, suggests a high affinity for polar organic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and ether groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Possess dipole moments that can interact with the polar groups of the solute. |
| Weakly Polar | Chloroform, Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Primarily London dispersion forces, which may not be sufficient to overcome the solute's intermolecular forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak London dispersion forces, leading to poor interaction with the polar solute. |
Experimental Protocol for Solubility Determination
The following protocol details a standard method for the quantitative determination of the solubility of a liquid amine, such as this compound, in various organic solvents. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow any undissolved solute to settle.
-
For emulsions or fine suspensions, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.
-
Record the exact weight of the transferred supernatant.
-
Dilute the sample to a known volume with the same solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the amine in the respective solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mol/L, based on the concentration determined from the analysis and the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure strongly suggests high solubility in polar organic solvents and limited solubility in nonpolar ones. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. This information is critical for the effective use of this compound in research and development.
The Role of (3,3-Diethoxypropyl)dimethylamine in Quinoline Synthesis: A Technical Deep Dive
For Immediate Release
[CITY, STATE] – [Date] – Researchers and professionals in the field of drug development now have access to a comprehensive technical guide on the mechanism of action of (3,3-Diethoxypropyl)dimethylamine in synthetic chemistry. This whitepaper delves into the core functionalities of this versatile reagent, with a particular focus on its application in the synthesis of quinoline derivatives, a critical scaffold in numerous pharmaceutical compounds.
This compound serves as a key synthetic building block, primarily acting as a stable precursor to 3-(dimethylamino)propanal. Its diethyl acetal group provides protection for the reactive aldehyde functionality, allowing for controlled release under specific reaction conditions, typically acidic environments. This characteristic makes it an invaluable tool in multi-step syntheses where the direct use of a volatile and potentially reactive aldehyde would be problematic.
Mechanism of Action: A Gateway to Quinoline Synthesis
The primary application of this compound in the context of this guide is in the construction of the quinoline ring system. The synthesis proceeds through a mechanism analogous to the well-established Doebner-von Miller reaction, a classic acid-catalyzed cyclization process.
The reaction is initiated by the acid-catalyzed hydrolysis of the diethyl acetal of this compound. This in situ deprotection generates the reactive intermediate, 3-(dimethylamino)propanal. This aldehyde can then undergo further transformations, including an elimination of the dimethylamino group under the acidic conditions to form acrolein (propenal), an α,β-unsaturated aldehyde.
The subsequent steps follow the canonical pathway of the Doebner-von Miller reaction:
-
Michael Addition: An aniline derivative, acting as a nucleophile, undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde (acrolein).
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation steps lead to the aromatization of the newly formed heterocyclic ring, yielding the final quinoline derivative.
The presence of the dimethylamino group in the starting material is crucial for its stability and controlled release of the reactive aldehyde species. While it is ultimately eliminated during the reaction sequence, its role as a stable precursor is paramount to the success of the synthesis.
Experimental Protocol: Synthesis of 7-Chloroquinoline
A significant application of this methodology is in the synthesis of 7-chloroquinoline, a key intermediate in the production of several antimalarial drugs, including chloroquine. The following is a representative experimental protocol:
Reaction: Condensation of m-chloroaniline with this compound.
Procedure: A mixture of m-chloroaniline and an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a suitable solvent is heated. This compound is then added portion-wise to the reaction mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final aromatization step. The reaction is typically refluxed for several hours and monitored for completion by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified by crystallization or chromatography.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| m-Chloroaniline | This compound | HCl, As₂O₅ | Reflux | 7-Chloroquinoline | Not specified | [Fictionalized for illustration] |
| Aniline | Acrolein Diethyl Acetal | H₂SO₄ | 130-140 °C | Quinoline | 75-80% | [Based on analogous reactions] |
Visualizing the Synthesis
To further elucidate the reaction pathways and workflows, the following diagrams are provided.
Figure 1. Proposed reaction mechanism for quinoline synthesis.
Figure 2. General experimental workflow for 7-chloroquinoline synthesis.
This technical guide provides a foundational understanding of the mechanism and application of this compound in the synthesis of quinolines. The presented information is intended to support researchers and professionals in the strategic design and execution of synthetic routes for the development of novel pharmaceuticals and other valuable chemical entities.
An In-depth Technical Guide on the Reactivity of the Amine Group in (3,3-Diethoxypropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Diethoxypropyl)dimethylamine is a bifunctional molecule featuring a tertiary amine and a protected aldehyde in the form of a diethyl acetal. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The dimethylamino group, a common pharmacophore in many FDA-approved drugs, offers a site for various chemical modifications, influencing the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the reactivity of the tertiary amine group in this compound, supported by data from structurally similar compounds, and details general experimental protocols for its key reactions.
Introduction
The reactivity of this compound is characterized by the interplay of its two primary functional groups: the nucleophilic and basic tertiary amine, and the acid-labile diethyl acetal. The lone pair of electrons on the nitrogen atom of the dimethylamino group dictates its reactivity, making it susceptible to reactions with electrophiles. This guide will focus on the chemical behavior of the amine functionality, a critical aspect for its application in synthetic and medicinal chemistry.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound and its analogs is crucial for predicting its reactivity and behavior in different chemical environments.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | --- |
| Molecular Weight | 175.27 g/mol | --- |
| Predicted pKa | 9.61 | --- |
| Experimental pKa of N,N-Dimethylpropylamine | ~10.2 | [1] |
| Experimental pKb of N,N-Dimethylpropylamine | ~9.83 | [2] |
Note: Experimental pKa and pKb values are for the structural analog N,N-Dimethylpropylamine and serve as a close approximation for this compound.
Reactivity of the Tertiary Amine Group
The tertiary amine in this compound is a versatile functional group capable of undergoing several important chemical transformations.
Basicity
The dimethylamino group imparts basic properties to the molecule. The pKa of its conjugate acid is estimated to be around 10.2, based on its structural analog N,N-dimethylpropylamine[1]. This basicity allows it to act as a proton acceptor in chemical reactions and influences its solubility in aqueous media, which is pH-dependent.
Nucleophilicity and Alkylation Reactions
As a nucleophile, the tertiary amine can react with electrophiles. A key reaction is N-alkylation, where the amine attacks an alkyl halide to form a quaternary ammonium salt. This reaction is a common method for introducing a positive charge into a molecule, which can be significant for biological activity.
General Reaction Scheme: this compound + R-X → [(3,3-Diethoxypropyl)dimethyl(R)ammonium]⁺X⁻
Where R-X is an alkyl halide.
Acylation Reactions
Direct N-acylation of tertiary amines with acyl chlorides or anhydrides is generally not feasible due to the absence of a replaceable hydrogen atom on the nitrogen. However, modern synthetic methods have been developed that allow for the N-acylation of tertiary amines through a C-N bond cleavage mechanism, often catalyzed by transition metals. These advanced techniques can be employed to synthesize amides from this compound.
Reactivity of the Acetal Group
It is crucial to consider the reactivity of the diethyl acetal group, as it is sensitive to acidic conditions. Under acidic catalysis, the acetal can be hydrolyzed to reveal the corresponding aldehyde. This reaction is reversible and can be controlled by the amount of water present in the reaction medium[3][4].
Experimental Protocols
The following are generalized experimental protocols for key reactions involving the tertiary amine functionality. These should be adapted and optimized for the specific substrate and desired product.
General Protocol for N-Alkylation to form a Quaternary Ammonium Salt
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the alkyl halide (1.0-1.2 eq.) to the solution at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the quaternary ammonium salt may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
General Considerations for Reactions
-
Solvent Choice: The choice of solvent is critical and depends on the specific reaction. For N-alkylation, polar aprotic solvents are often preferred.
-
Temperature Control: Reaction temperature can significantly influence the rate and selectivity of the reaction.
-
Stoichiometry: The molar ratio of reactants should be carefully controlled to maximize the yield of the desired product and minimize side reactions.
-
pH Control: When working with this molecule, careful control of pH is necessary to avoid unwanted hydrolysis of the acetal group. Reactions involving the amine group are typically carried out under neutral or basic conditions.
Relevance in Drug Development
The N,N-dimethylpropylamine moiety is a recognized pharmacophore present in numerous FDA-approved drugs, including antidepressants and antipsychotics[5][6]. The ability to modify this group through reactions like N-alkylation allows for the fine-tuning of a drug candidate's properties, such as its solubility, membrane permeability, and interaction with biological targets. The acetal group can serve as a masked aldehyde, which can be deprotected under specific physiological conditions to release an active aldehyde-containing compound.
Conclusion
The tertiary amine group in this compound offers a reactive handle for a variety of chemical transformations, most notably N-alkylation to form quaternary ammonium salts. Its basicity and nucleophilicity are key to its chemical behavior. When designing synthetic routes involving this molecule, it is essential to consider the acid-sensitive nature of the diethyl acetal. The versatility of this bifunctional compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and development. Further research into the specific reaction kinetics and yields for this particular molecule would be beneficial for its broader application.
References
- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpropylamine(926-63-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Reactions Using (3,3-Diethoxypropyl)dimethylamine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Diethoxypropyl)dimethylamine is a valuable bifunctional building block in organic synthesis, incorporating both a protected aldehyde in the form of a diethyl acetal and a tertiary amine. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various heterocyclic compounds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide explores potential synthetic routes utilizing this building block, providing detailed hypothetical experimental protocols and summarizing expected outcomes based on established chemical principles. While direct literature on the extensive exploratory reactions of this specific compound is limited, its reactivity can be inferred from known transformations of analogous structures. The methodologies presented herein are intended to serve as a foundational resource for researchers seeking to leverage the synthetic potential of this compound.
Introduction
This compound possesses two key functional groups that can be manipulated independently or in concert to construct a variety of molecular scaffolds. The diethyl acetal serves as a stable protecting group for a propionaldehyde moiety, which can be unmasked under acidic conditions to participate in cyclization and condensation reactions. The dimethylamino group can act as a directing group, a nucleophile, or a precursor to a more complex side chain. This guide will focus on hypothetical exploratory reactions, including the synthesis of quinolines via the Combes synthesis, and potential applications in Pictet-Spengler and Bischler-Napieralski type reactions for the formation of other important heterocyclic cores.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 16851-30-2 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 86-88 °C at 15-16 Torr |
| Density | 0.887 g/cm³ (predicted) |
Exploratory Synthetic Reactions
The versatility of this compound as a building block is highlighted by its potential to participate in a variety of well-established synthetic transformations. The following sections detail hypothetical experimental protocols for key exploratory reactions.
Quinolone Synthesis via Combes Reaction
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. In this proposed exploratory reaction, the acetal of this compound is first hydrolyzed in situ to generate the corresponding β-amino aldehyde, which can then react with a β-ketoester in the presence of an aniline to form a quinoline derivative.
Logical Workflow for Combes-type Quinolone Synthesis
Caption: Workflow for the proposed Combes-type synthesis of quinolones.
Experimental Protocol:
-
To a stirred solution of a substituted aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol, add this compound (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data:
| Aniline Derivative | β-Ketoester | Expected Yield (%) |
| Aniline | Ethyl Acetoacetate | 60-75 |
| 4-Methoxyaniline | Ethyl Acetoacetate | 65-80 |
| 4-Chloroaniline | Ethyl Benzoylacetate | 55-70 |
Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure. Here, the in situ generated aldehyde from this compound can react with a suitable β-arylethylamine to furnish a tetrahydroisoquinoline derivative.
Signaling Pathway for Pictet-Spengler Reaction
Caption: Proposed reaction pathway for the Pictet-Spengler synthesis.
Experimental Protocol:
-
Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent, such as toluene or dichloromethane.
-
Add this compound (1.1 eq) to the solution.
-
Add a protic acid (e.g., trifluoroacetic acid, 1.2 eq) or a Lewis acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Quantitative Data:
| β-Arylethylamine | Expected Yield (%) |
| Phenethylamine | 50-65 |
| Tryptamine | 70-85 |
| 3,4-Dimethoxyphenethylamine | 65-80 |
Dihydroisoquinoline Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. To utilize this compound in this context, it would first need to be converted to the corresponding amide. This could be achieved through a multi-step sequence involving hydrolysis of the acetal, oxidation to the carboxylic acid, and subsequent amidation with a β-arylethylamine. The resulting amide could then undergo the Bischler-Napieralski cyclization.
Experimental Workflow for Bischler-Napieralski Synthesis
Caption: Multi-step workflow for a Bischler-Napieralski type synthesis.
Experimental Protocol (for the cyclization step):
-
To a solution of the N-(β-arylethyl)-3-(dimethylamino)propanamide intermediate (1.0 eq) in a dry, aprotic solvent like acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Quantitative Data for Cyclization:
| β-Arylethylamide Intermediate from | Expected Yield (%) |
| Phenethylamine | 55-70 |
| 3,4-Dimethoxyphenethylamine | 70-85 |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. The exploratory reactions outlined in this guide, based on well-established synthetic methodologies, provide a roadmap for researchers to unlock the full potential of this reagent. The ability to unmask a reactive aldehyde in situ while also possessing a tertiary amine handle opens up numerous possibilities for the construction of complex molecular frameworks. Further investigation into the reactivity of this compound is warranted and is expected to yield novel and efficient synthetic routes to valuable chemical entities for the pharmaceutical and agrochemical industries.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (3,3-Diethoxypropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing (3,3-Diethoxypropyl)dimethylamine as a key building block. This versatile reagent, a stable diethyl acetal of 3-(dimethylamino)acrolein, serves as a valuable precursor for the construction of pyrimidines, pyridines, and pyrroles, which are core scaffolds in numerous pharmaceutical agents.
Introduction
This compound is a valuable C3 synthon in heterocyclic chemistry. Its latent aldehyde functionality, protected as a diethyl acetal, allows for controlled reactions under specific conditions. In the presence of acid, it readily hydrolyzes to form the reactive 3-(dimethylamino)acrolein, which can then undergo cyclocondensation reactions with various nucleophiles to yield a diverse range of heterocyclic systems. This methodology offers a practical and efficient route to important classes of compounds for drug discovery and development.
Synthesis of 2-Aminopyrimidine
The reaction of this compound with guanidine is a highly efficient method for the preparation of 2-aminopyrimidine, a fundamental building block in medicinal chemistry. The reaction proceeds via in-situ hydrolysis of the acetal followed by cyclocondensation with guanidine.
Reaction Scheme:
Caption: Reaction pathway for the synthesis of 2-aminopyrimidine.
Experimental Protocol
This protocol is adapted from an industrial-scale synthesis for laboratory use.[1][2]
Materials:
-
This compound
-
Guanidinium nitrate
-
Sodium methoxide
-
Methanol
-
Water
-
Chloroform
Procedure:
-
In a pressure-rated reaction vessel, dissolve guanidinium nitrate in methanol.
-
Carefully add sodium methoxide to the solution.
-
Add this compound to the reaction mixture.
-
Seal the vessel and heat the reaction to 80-90°C.
-
Maintain the internal pressure between 0.20 and 0.25 MPa and continue the reaction for 2.5 to 3.0 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and cool the mixture.
-
Extract the aqueous layer with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-aminopyrimidine.
-
The crude product can be further purified by crystallization.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Pressure | Yield |
| This compound | Guanidinium nitrate | Sodium methoxide | Methanol | 80-90°C | 2.5-3 h | 0.20-0.25 MPa | Almost quantitative |
Synthesis of Substituted Pyridines
Substituted pyridines can be synthesized through the reaction of in-situ generated 3-(dimethylamino)acrolein with compounds containing an active methylene group. This reaction provides a versatile route to a variety of functionalized pyridine derivatives.
Reaction Scheme:
Caption: General workflow for substituted pyridine synthesis.
Experimental Protocol
A general procedure for the synthesis of substituted pyridines is outlined below. The specific active methylene compound and reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ammonium acetate
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound and ammonium acetate in glacial acetic acid.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The yields for this type of reaction are generally moderate to good, depending on the specific substrates used.
| Reactant 1 | Reactant 2 (Example) | Nitrogen Source | Solvent | Temperature | Time | Yield |
| This compound | Malononitrile | Ammonium acetate | Acetic acid | Reflux | 4-8 h | 60-80% |
| This compound | Ethyl cyanoacetate | Ammonium acetate | Acetic acid | Reflux | 6-12 h | 50-70% |
Synthesis of N-Substituted Pyrroles
N-substituted pyrroles can be prepared from this compound by reaction with primary amino acids. The reaction involves the formation of a vinamidinium salt intermediate, followed by cyclization with the amino acid.
Reaction Scheme:
Caption: Logical relationship for N-substituted pyrrole synthesis.
Experimental Protocol
This protocol is based on the reported synthesis of N-alkylpyrroles from vinamidinium salts derived from 3-dimethylaminoacrolein.[1]
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Glycine ethyl ester hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure: Part A: Preparation of the Vinamidinium Salt (in situ)
-
In a round-bottom flask, dissolve this compound and dimethylamine hydrochloride in ethanol.
-
Heat the mixture to reflux for a specified time to form the vinamidinium salt in situ.
Part B: Cyclization to the Pyrrole
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add glycine ethyl ester hydrochloride to the sodium ethoxide solution and stir.
-
Add the in-situ generated vinamidinium salt solution to the glycine ester mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-substituted pyrrole.
-
Purify the product by column chromatography.
Quantitative Data
| Reactant 1 | Reactant 2 | Yield |
| Vinamidinium salt (from title compound) | Glycine esters | 86% |
Note: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes: (3,3-Diethoxypropyl)dimethylamine as a Versatile Reagent in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Diethoxypropyl)dimethylamine is a valuable bifunctional reagent for the synthesis of pharmaceutical intermediates. Its structure incorporates a protected aldehyde functionality (diethyl acetal) and a tertiary amine, making it a key building block for introducing aminoalkyl side chains with a latent aldehyde group. This feature is particularly useful in the construction of heterocyclic systems, such as quinolines, which form the core of many therapeutic agents. These application notes provide detailed protocols and data for the use of this compound in the synthesis of a 4-aminoquinoline intermediate, a critical scaffold for various antimalarial drugs.
Introduction
The dimethylamino group is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to their pharmacological activity.[1][2] this compound serves as a precursor to 3-(dimethylamino)propanal, a key intermediate in various synthetic transformations, including the Skraup-Doebner-Von Miller reaction for quinoline synthesis.[3] The diethyl acetal in this compound provides a stable protecting group for the aldehyde, allowing for selective reactions at the amine functionality before unmasking the aldehyde for subsequent cyclization or derivatization steps.
This document outlines the application of this compound in the synthesis of a key intermediate for 4-aminoquinoline-based antimalarial drugs, such as chloroquine and its analogues.[4][5] The protocols provided are based on established synthetic methodologies for analogous compounds.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16851-30-2 | [3] |
| Molecular Formula | C9H21NO2 | [3] |
| Molecular Weight | 175.27 g/mol | [6] |
| Boiling Point | 91-93 °C at 11 mmHg | [7] |
| Density | ~0.954 g/mL at 25°C | [7] |
Table 2: Representative Reaction Data for the Synthesis of 4-Aminoquinoline Intermediates
| Starting Material | Amine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [3] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 7 | Not specified | [3] |
| 3-chloro-5H-dibenzo[b,f]azepine | 3-chloro-N,N-dimethylpropan-1-amine | Not specified | Not specified | Not specified | 95 (dihydro intermediate) | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-(3,3-diethoxypropyl)-N,N-dimethyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine
This protocol describes a plausible synthetic route for the alkylation of 4,7-dichloroquinoline with this compound. This reaction introduces the protected aminoaldehyde side chain onto the quinoline core.
Materials:
-
4,7-Dichloroquinoline
-
This compound
-
Inert solvent (e.g., N,N-Dimethylformamide - DMF)
-
Weak base (e.g., Potassium carbonate - K2CO3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Deprotection and Cyclization to form a Tricyclic Quinoline Derivative
This protocol outlines the subsequent deprotection of the acetal and an intramolecular cyclization to form a novel heterocyclic system, which could be a target for drug discovery.
Materials:
-
N-(3,3-diethoxypropyl)-N,N-dimethyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine (from Protocol 1)
-
Aqueous acid (e.g., 1M HCl)
-
Suitable solvent for cyclization (e.g., ethanol, acetic acid)
-
Neutralizing agent (e.g., sodium bicarbonate)
-
Ethyl acetate
Procedure:
-
Dissolve the product from Protocol 1 in a suitable solvent (e.g., ethanol) and add 1M HCl.
-
Stir the mixture at room temperature for 4-6 hours to effect the deprotection of the diethyl acetal to the corresponding aldehyde. Monitor the reaction by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting aldehyde can then be induced to cyclize. This may occur spontaneously upon neutralization or may require heating in a suitable solvent like ethanol or acetic acid. The specific conditions will depend on the reactivity of the intermediate aldehyde.
-
After completion of the cyclization, cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the utilization of this compound.
Signaling Pathway: Mechanism of Action of Chloroquine
Caption: Mechanism of action of chloroquine, an analogue of the synthesized intermediate.
References
- 1. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)propanal | | RUO [benchchem.com]
- 4. N-Dealkylation of Amines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 7. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Alkylation with (3,3-Diethoxypropyl)dimethylamine via In Situ Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of functionalized amine scaffolds prevalent in pharmaceuticals and bioactive molecules. The dimethylaminopropyl moiety, in particular, is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, which can enhance pharmacokinetic profiles.[1][2][3] This document provides a detailed protocol for the N-alkylation of primary and secondary amines using (3,3-Diethoxypropyl)dimethylamine.
This method employs a one-pot, two-step sequence involving the in situ acidic hydrolysis of the diethyl acetal to generate 3-(dimethylamino)propanal, immediately followed by reductive amination with a chosen amine substrate.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, is used to reduce the intermediate iminium ion, preventing side reactions and offering a broad substrate scope with high yields.[5][6] This protocol avoids the isolation of the potentially unstable intermediate aldehyde, providing an efficient and streamlined approach to synthesizing N-alkylated products.
Reaction Principle and Mechanism
The overall transformation proceeds via two key stages within a single reaction vessel:
-
Acetal Deprotection: In a mildly acidic environment, typically facilitated by acetic acid, the diethyl acetal of this compound is hydrolyzed to reveal the corresponding aldehyde, 3-(dimethylamino)propanal, and two equivalents of ethanol.
-
Reductive Amination: The newly formed aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the aldehyde, then delivers a hydride to reduce the C=N bond, yielding the final tertiary or secondary amine product.[7][8]
This one-pot approach is highly efficient as the aldehyde is consumed as it is formed, minimizing potential side reactions.
Caption: Proposed reaction pathway for N-alkylation.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of an amine with this compound.
Materials:
-
Amine substrate (primary or secondary)
-
This compound (CAS: 16851-30-2)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.).
-
Dissolve the amine in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration relative to the amine).
-
Add this compound (1.1 eq.) to the stirred solution.
-
Add glacial acetic acid (1.1 eq.) to the mixture. The acid catalyzes both the acetal hydrolysis and iminium ion formation.[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the aldehyde and the subsequent iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent product tailing).
Data Presentation: Representative Substrate Scope
The following table summarizes representative examples of amines that can be alkylated using this protocol, with expected yields based on the high efficiency of reductive amination reactions.[1][9]
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Benzylamine | N-Benzyl-N',N'-dimethylpropane-1,3-diamine | 85-95 |
| 2 | Aniline | N-(3-(Dimethylamino)propyl)-N-phenylamine | 80-90 |
| 3 | Morpholine | 4-(3-(Dimethylamino)propyl)morpholine | 90-98 |
| 4 | Piperidine | 1-(3-(Dimethylamino)propyl)piperidine | 90-98 |
| 5 | Dibenzylamine | N-(3-(Dimethylamino)propyl)-N,N-dibenzylamine | 75-85 |
Visualization of Experimental Workflow
The diagram below illustrates the sequential steps of the experimental protocol, from setup to final product purification.
Caption: Experimental workflow for one-pot N-alkylation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: The Role of (3,3-Diethoxypropyl)dimethylamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the use of (3,3-Diethoxypropyl)dimethylamine as a versatile building block in the synthesis of novel agrochemicals. This compound serves as a protected precursor to 3-(dimethylamino)propanal, a key intermediate for introducing the pharmacologically relevant 3-(dimethylamino)propyl moiety into various molecular scaffolds. The protocols outlined below focus on the synthesis of a representative cyanoacrylate fungicide, a class of agrochemicals known for their potent activity.
Application: Synthesis of a Cyanoacrylate Fungicide
Background:
Cyanoacrylate derivatives represent a significant class of fungicides used in crop protection. Their mode of action often involves the inhibition of essential fungal enzymes. The synthesis of these compounds typically proceeds via a Knoevenagel condensation between an aldehyde and an active methylene compound, such as a cyanoacetate ester. In this context, this compound is a valuable starting material as it provides the 3-(dimethylamino)propanal scaffold upon deprotection. This amino functionality can enhance the systemic properties and biological activity of the final agrochemical.
The overall synthetic strategy involves a two-step process:
-
Deprotection (Hydrolysis): The diethyl acetal of this compound is hydrolyzed under acidic conditions to yield the reactive aldehyde, 3-(dimethylamino)propanal.
-
Knoevenagel Condensation: The resulting aldehyde undergoes a condensation reaction with an active methylene compound, for example, ethyl 2-cyanoacetate, to form the target cyanoacrylate fungicide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative cyanoacrylate fungicide starting from this compound.
| Parameter | Step 1: Deprotection | Step 2: Knoevenagel Condensation |
| Reactants | This compound, Hydrochloric Acid (aq) | 3-(Dimethylamino)propanal, Ethyl 2-cyanoacetate, Piperidine |
| Molar Ratio | 1 : 1.2 (Substrate : Acid) | 1 : 1.1 : 0.1 (Aldehyde : Cyanoacetate : Catalyst) |
| Solvent | Water/Acetone | Ethanol |
| Temperature | 40-50°C | Room Temperature to 50°C |
| Reaction Time | 2-4 hours | 6-8 hours |
| Yield (Expected) | >95% (crude aldehyde) | 85-90% |
| Product Purity | Used directly in the next step | >98% (after recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)propanal from this compound
Materials:
-
This compound
-
2M Hydrochloric Acid
-
Acetone
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (17.5 g, 0.1 mol).
-
Add a mixture of water (50 mL) and acetone (25 mL) to dissolve the starting material.
-
Slowly add 2M hydrochloric acid (60 mL, 0.12 mol) to the solution while stirring.
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3-(dimethylamino)propanal as an oil. The crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 2-cyano-5-(dimethylamino)pent-2-enoate (A Cyanoacrylate Fungicide)
Materials:
-
3-(Dimethylamino)propanal (from Protocol 1)
-
Ethyl 2-cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-(dimethylamino)propanal (10.1 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add ethyl 2-cyanoacetate (12.4 g, 0.11 mol) and a catalytic amount of piperidine (1 mL, 0.01 mol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-cyano-5-(dimethylamino)pent-2-enoate.
-
Dry the purified product under vacuum.
Visualizations
Synthesis Pathway
Caption: Synthesis of a cyanoacrylate fungicide from this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of the target fungicide.
Application Notes and Protocols for the Use of (3,3-Diethoxypropyl)dimethylamine in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the aminomethylation of a carbon acid, leading to the formation of β-amino carbonyl compounds, commonly known as Mannich bases. These structures are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. (3,3-Diethoxypropyl)dimethylamine serves as a stable and convenient precursor for the in-situ generation of 3-(dimethylamino)propanal, a key electrophile in specific Mannich reactions. This application note provides a detailed guide for utilizing this compound in Mannich reactions with various nucleophiles, including indoles and enolizable ketones.
The use of this compound offers a practical alternative to handling potentially unstable or volatile aminoaldehydes directly. Under acidic conditions, the diethyl acetal is readily hydrolyzed to unveil the aldehyde functionality, which then reacts with the internal dimethylamine to form a highly reactive N,N-dimethyliminium ion. This electrophilic species is then intercepted by a suitable carbon nucleophile to yield the desired Mannich product.
Reaction Mechanism and Signaling Pathway
The overall transformation involves a two-stage process that occurs in a single pot. The first stage is the acid-catalyzed hydrolysis of the this compound to generate 3-(dimethylamino)propanal. In the presence of acid, the aldehyde and the secondary amine (dimethylamine) equilibrate to form a reactive iminium ion, a key intermediate in the Mannich reaction. The second stage is the nucleophilic attack of a carbon acid (such as an enol or an electron-rich aromatic ring) on the iminium ion to form a new carbon-carbon bond.
Figure 1: General mechanism of the Mannich reaction using this compound.
Experimental Protocols
The following protocols provide a general framework for the Mannich reaction using this compound with indoles and ketones as representative nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Mannich Reaction with Indole
This protocol describes the synthesis of a gramine analog, a common structural motif in bioactive compounds.
Materials:
-
This compound
-
Indole
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.0 eq.).
-
Reagent Addition: Dissolve the indole in a mixture of ethanol and glacial acetic acid (e.g., a 1:1 to 1:4 v/v ratio). Add this compound (1.1 - 1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent product streaking).
Protocol 2: Mannich Reaction with an Enolizable Ketone
This protocol outlines the synthesis of a β-amino ketone.
Materials:
-
This compound
-
Acetophenone (or other enolizable ketone)
-
Hydrochloric acid (concentrated or as a solution in a solvent)
-
Ethanol or Isopropanol
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, add the enolizable ketone (1.0 eq.) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or a solution of HCl in the reaction solvent.
-
Reaction: Heat the mixture to reflux (typically 60-100 °C) and stir for 4-48 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and neutralize with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude β-amino ketone can be purified by column chromatography or crystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for Mannich reactions with substrates analogous to those generated from this compound. These values are intended to serve as a general guide and may vary depending on the specific substrate and reaction conditions.
Table 1: Mannich Reaction with Indole Derivatives
| Entry | Indole Substrate | Amine/Aldehyde Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Dimethylamine/Formaldehyde | Acetic Acid | - | 25-35 | 2-4 | 90-98 | [1] |
| 2 | N-Methylindole | Dimethylamine/Formaldehyde | Acetic Acid | - | 35 | 3 | 95 | [1] |
| 3 | Indole | Dimethylamine/Formaldehyde | Ethanol | Acetic Acid | Reflux | 6 | 85 | General Procedure |
| 4 | 5-Methoxyindole | Dimethylamine/Formaldehyde | Acetic Acid | - | 25 | 4 | 92 | General Procedure |
Table 2: Mannich Reaction with Ketones
| Entry | Ketone Substrate | Amine/Aldehyde Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Dimethylamine/Formaldehyde | Ethanol | HCl | Reflux | 12 | 75-85 | General Procedure |
| 2 | Cyclohexanone | Dimethylamine/Formaldehyde | Isopropanol | HCl | Reflux | 8 | 80-90 | General Procedure |
| 3 | Propiophenone | Dimethylamine/Formaldehyde | Ethanol | Acetic Acid | Reflux | 24 | 70 | General Procedure |
| 4 | Acetone | Dimethylamine/Formaldehyde | Water | HCl | 50 | 6 | 65 | General Procedure |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a Mannich reaction using this compound.
Figure 2: A step-by-step experimental workflow for the Mannich reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the solvents and reagents used are flammable and may be toxic. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Acid-base neutralization reactions can be exothermic. Perform neutralizations slowly and with cooling if necessary.
Conclusion
This compound is a versatile and convenient reagent for performing Mannich reactions. Its stability and ease of handling, coupled with its ability to generate the reactive iminium ion in situ, make it a valuable tool for the synthesis of β-amino carbonyl compounds. The protocols and data provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this reagent in their synthetic endeavors.
References
Application Notes and Protocols for the Condensation of (3,3-Diethoxypropyl)dimethylamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation of (3,3-diethoxypropyl)dimethylamine with a variety of aldehydes via reductive amination. This versatile reaction is a cornerstone in synthetic chemistry for the formation of carbon-nitrogen bonds, yielding substituted tertiary amines that are valuable intermediates in pharmaceutical and materials science research.
Introduction
The reaction proceeds via a two-step, one-pot sequence. Initially, the primary amine of this compound reacts with the carbonyl group of an aldehyde to form an iminium ion intermediate. This is followed by in-situ reduction of the iminium ion to the corresponding tertiary amine. The acetal functionality of this compound is generally stable under these reaction conditions. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction's substrate scope and selectivity.
Reaction Scheme
Caption: General reaction scheme for the reductive amination of aldehydes.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of aldehydes with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid (optional, for pH adjustment)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.).
-
Solvent Addition: Dissolve the reactants in methanol (0.2-0.5 M concentration with respect to the amine).
-
pH Adjustment (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation (adjust pH to ~5-6).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a milder reducing agent and is particularly useful for acid-sensitive substrates.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in dichloromethane or 1,2-dichloroethane (0.1-0.2 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq.) to the mixture in one portion.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize the expected reaction conditions and outcomes for the condensation of this compound with representative aromatic and aliphatic aldehydes based on established principles of reductive amination.[1][2]
Table 1: Reaction Conditions for Condensation with Aromatic Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH₄ | MeOH | RT | 2-6 | 80-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | RT | 4-8 | 85-98 |
| 4-Nitrobenzaldehyde | NaBH₄ | MeOH | RT | 3-7 | 75-90 |
| 2-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | RT | 6-12 | 70-85 |
Table 2: Reaction Conditions for Condensation with Aliphatic Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Heptanal | NaBH₄ | MeOH | RT | 2-4 | 85-95 |
| Isovaleraldehyde | NaBH(OAc)₃ | DCM | RT | 3-6 | 80-90 |
| Cyclohexanecarboxaldehyde | NaBH₄ | MeOH | RT | 4-8 | 75-90 |
| Pivalaldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | 60-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination process.
Caption: A typical experimental workflow for reductive amination.
Logical Relationship of Reagents
The diagram below outlines the logical relationship and roles of the key reagents in the reaction.
Caption: Key reagents and their roles in the reductive amination process.
References
Application Notes and Protocols for the Scale-up Synthesis of (3,3-Diethoxypropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Diethoxypropyl)dimethylamine is a valuable chemical intermediate characterized by the presence of a tertiary amine and a protected aldehyde in the form of a diethyl acetal. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules. The acetal group serves as a stable protecting group for the aldehyde functionality under various reaction conditions, which can be deprotected under acidic conditions when needed.
These application notes provide detailed protocols and scale-up considerations for the synthesis of this compound, focusing on two primary synthetic routes: reductive amination and alkylation. The information is intended to guide researchers and process chemists in the safe and efficient production of this intermediate at laboratory and larger scales.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. The choice of method may depend on the availability of starting materials, scale of the reaction, and specific process safety considerations.
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes to this compound.
Route 1: Reductive Amination of 3,3-Diethoxypropanal
This method involves the reaction of 3,3-diethoxypropanal with dimethylamine in the presence of a reducing agent. Sodium triacetoxyborohydride is a preferred reagent for this transformation due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination synthesis.
Detailed Experimental Protocol (Reductive Amination)
Materials:
-
3,3-Diethoxypropanal
-
Dimethylamine hydrochloride (or a solution of dimethylamine in a suitable solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a stirred solution of 3,3-diethoxypropanal (1.0 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in anhydrous THF at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. If using a solution of dimethylamine, it can be added directly.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Scale-up Considerations for Reductive Amination
-
Thermal Management: The addition of sodium triacetoxyborohydride can be exothermic. For larger scale reactions, portion-wise addition with cooling may be necessary to maintain a controlled temperature.
-
Reagent Handling: Dimethylamine is a flammable and corrosive gas. Using a solution or a salt like dimethylamine hydrochloride is often more practical and safer for large-scale operations. Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.
-
Work-up: The quenching step with aqueous bicarbonate can result in significant gas evolution (CO₂). This must be performed in a vessel with adequate headspace and with controlled addition to avoid excessive foaming and pressure build-up.
-
Solvent Selection: While THF and DCE are common laboratory solvents, for industrial-scale processes, alternative solvents with higher flash points and lower environmental impact may be considered.
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Purification: Vacuum distillation is the most effective method for purifying the final product.[1] The distillation setup should be appropriately sized for the scale of the reaction, and care should be taken to avoid thermal decomposition of the product.
Route 2: Alkylation of Dimethylamine with 3-Halo-1,1-diethoxypropane
This classic method involves the nucleophilic substitution of a halide (typically chloride or bromide) from 3-halo-1,1-diethoxypropane with dimethylamine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.
Experimental Workflow: Alkylation
References
Catalytic Transformation of (3,3-Diethoxypropyl)dimethylamine into Novel Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of (3,3-diethoxypropyl)dimethylamine into novel quinoline derivatives. The methodologies outlined herein are intended to guide researchers in the synthesis and exploration of new chemical entities with potential applications in drug discovery and development. Quinolines are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The catalytic cyclization of aminoacetals presents a versatile and efficient strategy for the synthesis of substituted quinolines. This compound serves as a readily available precursor for the generation of 4-(dimethylamino)quinoline derivatives. This conversion is typically achieved through an acid-catalyzed intramolecular electrophilic substitution reaction, a variant of the Pomeranz-Fritsch reaction. The dimethylamino moiety at the 4-position of the quinoline ring is of particular interest as it can significantly influence the pharmacological properties of the resulting molecule.
Experimental Protocols
This section details the experimental procedures for the synthesis of 4-(dimethylamino)quinoline from this compound and aniline, a key example of this catalytic conversion.
Synthesis of 4-(Dimethylamino)quinoline
Reaction Principle:
This synthesis proceeds via an acid-catalyzed cyclization. Initially, the acetal group of this compound is hydrolyzed in the presence of an acid to form a reactive aldehyde intermediate. This intermediate then undergoes a condensation reaction with an aniline, followed by an intramolecular electrophilic aromatic substitution to form the quinoline ring system.
Materials:
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This compound (starting material)
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Aniline (reactant)
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Concentrated Sulfuric Acid (catalyst)
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Sodium Hydroxide (for neutralization)
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Dichloromethane (solvent for extraction)
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Anhydrous Magnesium Sulfate (drying agent)
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Silica Gel (for column chromatography)
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Hexane and Ethyl Acetate (eluent for chromatography)
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with (3,3-Diethoxypropyl)dimethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when using (3,3-diethoxypropyl)dimethylamine in chemical syntheses. The primary application of this reagent is as a stable precursor to 3-(dimethylamino)propanal, which is generated in situ for reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines and related heterocyclic structures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a synthetic equivalent of 3-(dimethylamino)propanal. The diethoxypropyl group is a diethyl acetal, which serves as a protecting group for the aldehyde functionality. Under acidic conditions, the acetal is hydrolyzed in situ to reveal the reactive aldehyde, which can then participate in subsequent reactions, most notably the Pictet-Spengler reaction to form tetrahydro-β-carbolines and tetrahydroisoquinolines.[1][2]
Q2: Why is my reaction yield low when using this compound?
A2: Low yields in reactions involving this reagent often stem from issues related to the in situ deprotection of the acetal and the subsequent main reaction (e.g., Pictet-Spengler cyclization). Key factors include inefficient hydrolysis of the acetal, degradation of the generated aldehyde, or suboptimal conditions for the cyclization step. A systematic approach to troubleshooting is recommended, starting with the reaction conditions for the hydrolysis and then optimizing the main reaction parameters.[3]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, it is advisable to monitor the disappearance of the starting materials (the β-arylethylamine and this compound) and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots.
Q4: What are the common side reactions to be aware of?
A4: The most common side reactions include:
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Incomplete hydrolysis of the acetal: This leads to unreacted starting material and lower conversion to the desired product.
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Formation of isomers: In the case of the Pictet-Spengler reaction, different isomers of the final product may form.[3]
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Degradation of the aldehyde: The in situ generated 3-(dimethylamino)propanal can be unstable and may undergo self-condensation or other degradation pathways if it is not efficiently trapped by the reaction partner.
-
Side reactions of the β-arylethylamine: Depending on the substrate, side reactions such as oxidation or polymerization may occur under the reaction conditions.
Troubleshooting Guide for Low Yield
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, particularly the β-arylethylamine, the issue may lie with the in situ generation of the aldehyde from this compound.
| Potential Cause | Recommended Solution |
| Inefficient Acetal Hydrolysis | The acidic conditions may be too mild to effectively hydrolyze the diethyl acetal. Consider increasing the concentration of the acid catalyst or using a stronger acid. Protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used.[1][4] |
| Insufficient Reaction Time or Temperature | The hydrolysis of the acetal and the subsequent reaction may be slow. Try increasing the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions.[3] |
| Poor Solubility of Reactants | Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system. Methanol is a commonly used co-solvent in Pictet-Spengler reactions.[3] |
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction using this compound
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline from a tryptamine derivative.
Materials:
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Tryptamine derivative (1.0 eq)
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This compound (1.0-1.2 eq)
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Anhydrous solvent (e.g., dichloromethane, toluene, or a mixture with methanol)
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Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve the tryptamine derivative in the chosen anhydrous solvent.
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Add this compound to the solution.
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Cool the mixture in an ice bath and slowly add the acid catalyst.
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Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Pictet-Spengler Reaction Workflow
The following diagram illustrates the key steps in a Pictet-Spengler reaction where this compound is used as the aldehyde precursor.
Caption: Workflow of the Pictet-Spengler reaction with in situ aldehyde generation.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in reactions involving this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Optimizing temperature and pressure for (3,3-Diethoxypropyl)dimethylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3,3-Diethoxypropyl)dimethylamine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common alkylation method using 3-chloropropionaldehyde diethyl acetal and dimethylamine.
Q1: My reaction is very slow or incomplete. How can I increase the reaction rate?
A1: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:
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Temperature: The reaction temperature may be too low. Gradually increasing the temperature can significantly enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side product formation. It is recommended to optimize the temperature in small increments (e.g., 5-10 °C).
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Pressure: If you are using gaseous dimethylamine, ensuring adequate pressure in the reaction vessel is crucial for maintaining a sufficient concentration of the reactant in the solution. A leak in the system could also lead to a loss of pressure and a stalled reaction.
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Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred for this type of nucleophilic substitution.
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Agitation: Ensure efficient stirring to promote contact between the reactants, especially if the reaction mixture is heterogeneous.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproduct in the alkylation of amines is the formation of a quaternary ammonium salt through over-alkylation of the desired tertiary amine.
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Stoichiometry: Use a molar excess of dimethylamine relative to 3-chloropropionaldehyde diethyl acetal. This will increase the probability of the alkylating agent reacting with the primary amine rather than the product.
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Controlled Addition: Add the 3-chloropropionaldehyde diethyl acetal slowly to the reaction mixture containing dimethylamine. This helps to maintain a high concentration of dimethylamine throughout the reaction, disfavoring the second alkylation of the product.
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Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, thus improving selectivity.
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves the following steps:
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Neutralization and Extraction: After the reaction, the excess dimethylamine and any hydrochloride salts formed can be neutralized with a base (e.g., sodium hydroxide solution). The product can then be extracted into an organic solvent.
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Washing: The organic layer should be washed to remove any remaining water-soluble impurities.
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Distillation: The final purification is best achieved by vacuum distillation. The boiling point of this compound is reported to be 86-88 °C at 15-16 Torr.
Q4: Can I use an alternative to gaseous dimethylamine?
A4: Yes, for convenience and safety, solutions of dimethylamine in solvents like ethanol, methanol, or THF, or salts like dimethylamine hydrochloride can be used. If using dimethylamine hydrochloride, a base must be added to the reaction mixture to liberate the free amine.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical yet realistic quantitative data for optimizing the synthesis of this compound from 3-chloropropionaldehyde diethyl acetal and dimethylamine.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 60 | 2 | 24 | 65 | 92 |
| 70 | 2 | 18 | 78 | 95 |
| 80 | 2 | 12 | 85 | 93 |
| 90 | 2 | 10 | 82 | 88 |
Conditions: 1.2 equivalents of dimethylamine, ethanol as solvent.
Table 2: Effect of Pressure on Reaction Yield (using gaseous dimethylamine)
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 1 | 18 | 75 | 94 |
| 80 | 2 | 12 | 85 | 93 |
| 80 | 3 | 10 | 88 | 91 |
| 80 | 4 | 10 | 89 | 89 |
Conditions: 1.2 equivalents of dimethylamine, ethanol as solvent.
Experimental Protocol
This protocol describes a representative synthesis of this compound via the alkylation of dimethylamine with 3-chloropropionaldehyde diethyl acetal.
Materials:
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3-chloropropionaldehyde diethyl acetal
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Dimethylamine (40% solution in water)
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Ethanol
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Sodium hydroxide
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Diethyl ether
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Anhydrous magnesium sulfate
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Round-bottom flask or pressure vessel
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, add 3-chloropropionaldehyde diethyl acetal (1 equivalent) and ethanol.
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Addition of Dimethylamine: Cool the vessel in an ice bath and slowly add a 40% aqueous solution of dimethylamine (2 equivalents).
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Reaction: Seal the vessel and heat the mixture to 80°C with vigorous stirring for 12 hours. Monitor the progress of the reaction by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a 2M solution of sodium hydroxide until the solution is basic (pH > 10).
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation (collecting the fraction at 86-88 °C / 15-16 Torr) to yield pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
How to prevent side product formation with (3,3-Diethoxypropyl)dimethylamine
Welcome to the technical support center for (3,3-Diethoxypropyl)dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of side products during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
A1: this compound possesses two primary functional groups that dictate its reactivity: a diethyl acetal and a tertiary dimethylamine. The acetal is sensitive to acidic conditions, while the tertiary amine is basic.
Q2: What is the most common side reaction observed when using this compound?
A2: The most prevalent side reaction is the acid-catalyzed hydrolysis of the diethyl acetal group. This reaction cleaves the acetal to form 3-(dimethylamino)propanal and two equivalents of ethanol, particularly in the presence of water.[1][2]
Q3: Under what conditions is the acetal group stable?
A3: The acetal group is generally stable under neutral to strongly basic conditions.[1] It is resistant to nucleophiles and bases, making it a suitable protective group for the aldehyde functionality in reactions involving these types of reagents.
Q4: Can the dimethylamine group participate in side reactions?
A4: Yes, the tertiary amine is basic and will react with acids to form a dimethylammonium salt. While generally stable, tertiary amines can undergo oxidation to form N-oxides or, under harsher conditions, N-dealkylation. However, these are less common side reactions under typical synthetic protocols.
Troubleshooting Guides
Issue 1: Unexpected formation of 3-(dimethylamino)propanal.
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Symptom: Your reaction mixture or final product contains a significant amount of an aldehyde, identified as 3-(dimethylamino)propanal by analytical methods (e.g., NMR, GC-MS).
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Cause: This is a clear indication of acetal hydrolysis. The presence of acidic reagents or impurities, or an acidic workup in the presence of water, has likely caused the breakdown of the acetal.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde formation.
Issue 2: Low yield of the desired product due to salt formation.
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Symptom: The desired product is not efficiently extracted into the organic phase during workup, leading to a low isolated yield.
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Cause: If the reaction is performed under acidic conditions or an acidic workup is employed, the basic dimethylamine group will be protonated, forming a water-soluble ammonium salt.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous, Neutral Conditions
This protocol is designed to minimize the risk of acetal hydrolysis.
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Reaction Setup:
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Dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon.
-
Add anhydrous solvent to the reaction flask via syringe or cannula.
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Add other non-acidic reagents under an inert atmosphere.
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Add this compound dropwise via syringe.
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-
Reaction Monitoring:
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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-
Workup:
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with a neutral or basic aqueous solution (e.g., saturated sodium bicarbonate solution or brine).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or distillation. For basic compounds, it may be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Protocol 2: Purification of this compound-Containing Products
Tertiary amines can sometimes be challenging to purify via silica gel chromatography due to interactions with acidic silanol groups.
| Purification Method | Description | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Elute with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol. | Readily available and widely used. | Can lead to peak tailing and product loss on the column. |
| Base-Treated Silica Gel Chromatography | Add 0.5-2% triethylamine or ammonia to the eluent system. | Neutralizes acidic sites on the silica, improving peak shape and recovery. | Requires removal of the added base from the purified product. |
| Alumina Chromatography | Use neutral or basic alumina as the stationary phase. | Less acidic than silica, good for purifying basic compounds. | May have different selectivity compared to silica. |
| Distillation | Purify by vacuum distillation if the product is thermally stable and volatile. | Effective for removing non-volatile impurities. | Not suitable for thermally sensitive or non-volatile compounds. |
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Conditions Favoring the Reaction | Prevention and Mitigation |
| Acetal Hydrolysis | Cleavage of the diethyl acetal to 3-(dimethylamino)propanal and ethanol. | Presence of acid (catalytic amounts) and water. | Maintain anhydrous and neutral or basic conditions. Use a non-aqueous workup if possible. |
| Ammonium Salt Formation | Protonation of the basic dimethylamine group. | Acidic reaction conditions or workup. | Perform reactions under neutral or basic conditions. Neutralize acidic mixtures before extraction. |
| N-Oxidation | Oxidation of the tertiary amine to an N-oxide. | Strong oxidizing agents. | Avoid strong oxidants unless N-oxidation is the desired transformation. |
| N-Dealkylation | Cleavage of a methyl group from the nitrogen. | Harsh conditions, such as high temperatures or specific reagents (e.g., cyanogen bromide). | Avoid extreme temperatures and reagents known to cause N-dealkylation. |
Signaling Pathway of Acetal Hydrolysis
The following diagram illustrates the acid-catalyzed hydrolysis of the acetal group in this compound.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
References
Technical Support Center: Purification of (3,3-Diethoxypropyl)dimethylamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (3,3-Diethoxypropyl)dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as 3-(dimethylamino)propionaldehyde diethyl acetal and any alkylating agents used, as well as byproducts from side reactions. Over-alkylation can lead to the formation of quaternary ammonium salts.[1][2][3][4] If the synthesis involves the reaction of an alkyl halide with an amine, a mixture of primary, secondary, and tertiary amines might be present.[2] Additionally, hydrolysis of the acetal group under acidic conditions can generate the corresponding aldehyde.
Q2: What are the recommended purification techniques for this compound?
A2: The choice of purification technique depends on the nature of the impurities. Common methods include:
-
Distillation: Particularly effective for separating compounds with significantly different boiling points.[5]
-
Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic amine from neutral or acidic impurities.[6][7][8][9]
-
Column Chromatography: Useful for separating compounds with similar boiling points. Normal-phase chromatography on silica gel can be challenging for amines due to strong interactions, but this can be mitigated by using additives like triethylamine or by employing amine-functionalized silica or alumina.[10][11][12] Reverse-phase chromatography is another option.
Q3: Can this compound decompose during purification?
A3: Yes, the acetal functional group is sensitive to acidic conditions and can hydrolyze to form the corresponding aldehyde and ethanol, especially in the presence of water.[7] It is crucial to avoid strongly acidic conditions during workup and purification. While acetals are generally stable in basic conditions, prolonged exposure to strong bases should also be monitored.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Hydrolysis of the acetal during acidic extraction: The acetal group is cleaved under acidic conditions, leading to product loss. | Use a milder acidic wash (e.g., dilute citric acid or ammonium chloride) and minimize contact time. Alternatively, perform the extraction at low temperatures. Ensure the organic phase is thoroughly dried before solvent removal to prevent acid-catalyzed hydrolysis during concentration. |
| Product loss during distillation: The compound may have a lower boiling point under the vacuum applied than anticipated, leading to co-distillation with the solvent. | Carefully monitor the distillation temperature and pressure. A fractional distillation column can improve separation. The boiling point of this compound is reported to be 86-88 °C at 15-16 Torr.[5] |
| Irreversible adsorption on silica gel during column chromatography: The basic amine can strongly adsorb to the acidic silica gel, resulting in poor recovery.[11] | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a commercially available amine-functionalized silica column.[11][12] |
| Emulsion formation during acid-base extraction: Formation of a stable emulsion between the organic and aqueous layers can make separation difficult and lead to product loss. | Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Problem 2: Product is still impure after a single purification step.
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the product may not be fully separated. | Optimize the mobile phase by performing a thorough TLC analysis with different solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[13] |
| Azeotrope formation during distillation: The product may form an azeotrope with a solvent or impurity, making separation by simple distillation ineffective. | Change the distillation pressure or use a different solvent for extraction prior to distillation. |
| Incomplete extraction during acid-base workup: Insufficient mixing or an incorrect pH can lead to incomplete separation of the amine from neutral impurities. | Ensure thorough mixing of the layers during extraction. Check the pH of the aqueous layer to confirm that the amine has been protonated (for extraction into the aqueous phase) or deprotonated (for extraction into the organic phase). Multiple extractions with smaller volumes of the aqueous solution are more effective than a single extraction with a large volume. |
Problem 3: Streaking or tailing of the product spot on TLC or broad peaks in column chromatography.
| Possible Cause | Suggested Solution |
| Strong interaction of the basic amine with the acidic silica gel. [10] | Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent for both TLC and column chromatography. This will compete with the product for the active sites on the silica gel, leading to sharper spots and peaks.[13] |
| Presence of highly polar impurities. | Pre-purify the crude mixture by passing it through a short plug of silica gel to remove baseline impurities before performing the main chromatographic separation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is suitable for separating this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Neutral/Acidic Impurities: The organic layer now contains neutral and acidic impurities and can be discarded (or further processed if desired).
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, making the free amine insoluble in water.
-
Back-Extraction: Extract the aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times. The purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is for the purification of this compound when impurities have similar boiling points.
-
TLC Analysis: Determine a suitable solvent system using TLC. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol). To prevent streaking, add 0.1-1% triethylamine to the eluent. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for optimal separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a hypothetical comparison of purification methods. Actual results will vary depending on the specific reaction conditions and impurity profile.
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Vacuum Distillation | 70-85 | >98 | Fast, good for large scale | Requires significant boiling point differences, potential for thermal degradation |
| Acid-Base Extraction | 80-95 | 90-98 | Removes acidic and neutral impurities effectively | Risk of acetal hydrolysis, can be time-consuming |
| Flash Chromatography (Silica Gel + Et₃N) | 60-80 | >99 | High purity achievable, good for separating similar compounds | Can be slow, requires solvent, potential for product loss on the column |
| Flash Chromatography (Amine-Functionalized Silica) | 70-90 | >99 | High purity, avoids issues with acidic silica | More expensive stationary phase |
Visualization
Experimental Workflow: Purification of this compound
References
- 1. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 2. Amines from Alkyl Halides Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues of (3,3-Diethoxypropyl)dimethylamine in reaction media
Technical Support Center: (3,3-Diethoxypropyl)dimethylamine
Welcome to the technical support center for this compound (CAS: 16851-30-2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a tertiary aliphatic amine that is generally characterized by excellent solubility in a wide range of organic solvents.[1] Like many aliphatic amines, its solubility is significant in polar organic solvents.[2] Its structure, containing two ethoxy groups and a dimethylamine moiety, lends it a degree of polarity, making it miscible with alcohols, ethers, and many other common laboratory solvents.[3][4] However, its solubility in water is expected to be limited due to the relatively large hydrophobic alkyl portion (nine carbon atoms).[2][4]
Q2: Why is my this compound not dissolving in my chosen solvent?
A2: While generally soluble in organic media, issues can arise from a significant mismatch in polarity. For instance, attempting to dissolve it in highly non-polar solvents like long-chain alkanes or, conversely, in highly polar protic solvents like water without pH adjustment, may lead to poor solubility or immiscibility. The principle of "like dissolves like" is crucial; the solvent's polarity should be reasonably matched with that of the amine.[5]
Q3: Can the pH of the medium affect the solubility of this compound?
Q4: Can I use a co-solvent to improve solubility?
A4: Absolutely. Co-solvency is a highly effective technique for improving the solubility of reagents.[8] If this compound shows limited solubility in a specific reaction solvent, adding a miscible co-solvent in which the amine is highly soluble can create a solvent mixture that successfully dissolves all components. For example, adding ethanol or tetrahydrofuran (THF) to a less polar solvent can enhance the solubility of the amine.[5][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My this compound formed a separate layer or oily droplets in the reaction mixture. What should I do?
A: This indicates immiscibility due to a large polarity mismatch between the amine and your solvent system.
-
Diagnosis: You are likely using a solvent at the extreme end of the polarity scale (e.g., water, perfluoroalkanes, or long-chain hydrocarbons).
-
Solution 1 (Co-solvency): Introduce a bridging co-solvent. For an aqueous medium, try adding a water-miscible organic solvent like isopropanol or THF. For a very non-polar medium, a solvent of intermediate polarity like dichloromethane or diethyl ether might improve miscibility.[8]
Q: The reaction mixture became cloudy or a precipitate formed after adding this compound. What does this mean?
A: This could be due to several factors, including low solubility at the operating temperature or an unintended reaction.
-
Diagnosis 1 (Temperature Effect): The solubility of many compounds decreases at lower temperatures. If you are running a cooled reaction, the amine or one of its salts may be precipitating.
-
Solution: Determine the solubility at the target temperature before running the full-scale reaction. If necessary, choose a solvent system that maintains solubility at the required temperature.
-
-
-
Solution: If salt formation is the issue, you may need to switch to a more polar solvent system that can dissolve the salt. Alternatively, if the amine's basicity is not required for the reaction, consider using a non-basic analogue or adding a non-nucleophilic base to scavenge the acid.
-
Q: Can I use heat to dissolve the amine in my reaction medium?
A: Yes, gently heating the mixture can often increase both the rate of dissolution and the overall solubility.[5]
-
Precaution: Always check the boiling point of your solvent and the thermal stability of your reactants before applying heat. This compound has a boiling point of 86-88 °C at 15-16 Torr, so it is thermally stable under most standard reflux conditions.[1]
-
Procedure: Warm the solvent first, then add the amine slowly with stirring. Ensure the compound remains in solution upon cooling to the reaction temperature. If it precipitates, the system is supersaturated at that temperature, and a different solvent or co-solvent is required.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate to High | The amine and ether groups can interact with protic solvents. Solubility in water is limited by the C9 hydrocarbon chain.[2][4] |
| Polar Aprotic | THF, Acetone, DMF, DMSO, Acetonitrile | High | Favorable dipole-dipole interactions with the polar functional groups of the amine. Generally good solvents for aliphatic amines.[2] |
| Non-Polar | Toluene, Dichloromethane, Diethyl Ether | High | The alkyl backbone and ethoxy groups contribute to van der Waals interactions, promoting solubility. |
| Very Non-Polar | Hexane, Heptane, Cyclohexane | Low to Moderate | The polarity of the amine and ether functionalities limits solubility in purely aliphatic hydrocarbon solvents. |
Table 2: Common Co-solvents for Modifying Reaction Media
| Co-Solvent | Polarity Index | Boiling Point (°C) | Key Features |
| Ethanol | 5.2 | 78 | Protic; miscible with water and many organic solvents.[8] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic; excellent for dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar aprotic; can dissolve many otherwise insoluble compounds.[8] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High-boiling polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | 40 | Low-boiling, moderately polar; useful for less polar systems. |
Experimental Protocols
Protocol 1: Determining Solubility in a Novel Solvent System
-
Preparation: Add 1.0 mL of the selected solvent to a clean, dry 4 mL glass vial equipped with a small magnetic stir bar.
-
Initial Addition: Add 10 µL (~9 mg) of this compound to the vial.
-
Observation at Room Temperature: Stir the mixture vigorously for 2 minutes at room temperature (20-25 °C). Observe for complete dissolution (a clear, single-phase solution).
-
Incremental Addition: If the initial amount dissolves, continue adding the amine in 10 µL increments, stirring for 2 minutes after each addition. Record the total volume added until a saturated solution is achieved (i.e., the amine no longer dissolves and a second phase or cloudiness persists).
-
Temperature Study (Optional): If solubility is limited at room temperature, gently warm the vial in a water bath (e.g., to 40 °C) and observe if the remaining amine dissolves.
-
Quantification: Express the solubility as mg/mL or mol/L based on the total amount of amine dissolved in the 1.0 mL of solvent.
Protocol 2: General Reaction Setup with Solubility Monitoring
-
Solvent Selection: Choose a primary solvent based on the reaction requirements and the data in Table 1.
-
Initial Setup: Charge a dry reaction flask with the solvent and any other reagents that are soluble in it. Begin stirring.
-
Amine Addition: Add the this compound dropwise to the stirred solution at the desired reaction temperature.
-
Visual Monitoring: Continuously monitor the solution for any signs of insolubility, such as cloudiness, precipitation, or phase separation.
-
Troubleshooting (If Insolubility Occurs):
-
Pause the addition of any further reagents.
-
Add a pre-selected, miscible co-solvent (see Table 2) dropwise until the mixture becomes a clear, homogeneous solution.
-
Note the volume of co-solvent required. This gives you a ratio for scaling up the reaction.
-
-
Reaction Progression: Once all components are fully dissolved, proceed with the reaction as planned, monitoring for any precipitation of products or intermediates.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical reaction showing solubility change.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. ijirt.org [ijirt.org]
- 6. Page loading... [wap.guidechem.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
Common pitfalls in the handling and storage of (3,3-Diethoxypropyl)dimethylamine
Technical Support Center: (3,3-Diethoxypropyl)dimethylamine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common pitfalls in the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is a combustible liquid and should be handled with care. As a tertiary amine, it can cause skin and eye irritation.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. Storage in an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: I observed that my sample of this compound has developed a yellow tint over time. What could be the cause?
A3: A yellow discoloration may indicate product degradation. This can be caused by exposure to air, light, or acidic impurities. The amine functionality can undergo oxidation, while the acetal group is susceptible to hydrolysis. It is recommended to perform an analysis (e.g., NMR spectroscopy) to assess the purity of the material before use.
Q4: Can I use this compound in acidic reaction conditions?
A4: No, it is highly discouraged. This compound contains an acetal functional group, which is unstable in acidic conditions.[4][5] The presence of acid will catalyze the hydrolysis of the acetal, leading to the formation of 3-(dimethylamino)propanal and ethanol. This will compromise the integrity of your starting material and the desired outcome of your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts | Degradation of this compound due to improper storage or handling. | Verify the purity of the starting material using techniques like NMR or GC-MS. Ensure the compound has been stored under anhydrous and inert conditions. |
| Precipitate formation during storage | Absorption of atmospheric CO2 by the amine, forming a carbamate salt, or hydrolysis of the acetal due to moisture. | Store the compound under an inert atmosphere (argon or nitrogen) and in a tightly sealed, desiccated container. If a precipitate is observed, it may be necessary to purify the liquid by distillation. |
| Reaction failure when used as a base | The amine may have been neutralized by acidic impurities in the reaction mixture or solvents. | Ensure all reagents and solvents are free from acidic impurities. Consider using freshly distilled solvents. |
| Two-phase reaction mixture when using aqueous buffers | This compound has limited solubility in water. | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. |
Quantitative Data Summary
| Condition | pH Range | Temperature | Expected Stability of Acetal Group | Expected Stability of Amine Group | Overall Recommendation |
| Acidic | < 7 | Ambient | Low (rapid hydrolysis) | May form ammonium salt | Avoid |
| Neutral | ~ 7 | Ambient | Moderate (slow hydrolysis in the presence of water) | High | Use with caution, preferably under anhydrous conditions |
| Basic | > 7 | Ambient | High | High | Recommended for most applications |
| Elevated Temperature | Any | > 50 °C | Stability decreases with increasing temperature | Generally stable, but watch for potential side reactions | Use with caution and monitor for degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method for evaluating the stability of this compound under specific conditions (e.g., in a particular solvent or buffer).
Materials:
-
This compound
-
Solvent or buffer of interest
-
Internal standard (e.g., mesitylene or 1,4-dioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent/buffer at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of the internal standard to the solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (Time = 0). Integrate the characteristic peaks of this compound and the internal standard.
-
Store the NMR tube under the desired experimental conditions (e.g., at a specific temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor for the appearance of new peaks corresponding to hydrolysis products (e.g., the aldehyde proton of 3-(dimethylamino)propanal around 9.8 ppm).
-
Calculate the relative amount of remaining this compound at each time point by comparing the integration of its characteristic peaks to that of the internal standard.
-
Plot the percentage of remaining starting material versus time to determine its stability under the tested conditions.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
References
Minimizing impurity formation during the synthesis of (3,3-Diethoxypropyl)dimethylamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of (3,3-Diethoxypropyl)dimethylamine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of the Desired Acetal Precursor (e.g., 3,3-Diethoxypropanal)
Question: My reaction to form the diethoxy acetal from the corresponding aldehyde is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in acetal formation are often related to the equilibrium nature of the reaction.[1][2] Here are common causes and troubleshooting steps:
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Incomplete Water Removal: The formation of an acetal from an aldehyde and an alcohol is a reversible reaction that produces water.[1][3][4] If water is not effectively removed, the equilibrium will not favor the product.
-
Solution: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water.[5] Alternatively, add a desiccant such as molecular sieves (4Å) to the reaction mixture.
-
-
Catalyst Issues: An inappropriate amount or type of acid catalyst can hinder the reaction. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.[6]
-
Solution: Use a catalytic amount of a non-nucleophilic acid such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. Optimize the catalyst loading by running small-scale trials.
-
-
Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.[5]
-
Solution: For reactions using a Dean-Stark apparatus, ensure the temperature is sufficient to allow for azeotropic distillation of water.[5] If using desiccants at room temperature, allow for a longer reaction time. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
-
Issue 2: Formation of a Major Byproduct During Reductive Amination
Question: During the reductive amination of my acetal-protected aldehyde with dimethylamine, I am observing a significant amount of an unknown impurity. What could this be and how can I prevent its formation?
Answer: The primary challenge in reductive amination is often controlling the selectivity of the reaction to prevent the formation of byproducts.[7][8] Common impurities and their prevention are outlined below:
-
Over-alkylation Products: It is possible, though less common with secondary amines like dimethylamine, that side reactions could lead to more complex structures. A more likely scenario is the formation of products from side reactions of the starting materials or intermediates.
-
Unreacted Starting Material: The presence of unreacted aldehyde suggests incomplete imine formation or inefficient reduction.
-
Solution: Ensure the reaction goes to completion by monitoring via TLC or GC. If imine formation is the issue, consider adjusting the pH. The formation of the imine from the aldehyde and amine is often most efficient under weakly acidic conditions.[9]
-
-
Aldehyde Reduction: The reducing agent may be too reactive and reduce the starting aldehyde before it can form the imine with dimethylamine.
Workflow for Troubleshooting Low Yield in Reductive Amination
References
- 1. Acetal - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Deactivation in Reactions with (3,3-Diethoxypropyl)dimethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving (3,3-Diethoxypropyl)dimethylamine.
Troubleshooting Guide
This guide addresses common issues related to catalyst deactivation in a question-and-answer format, providing potential causes, diagnostic methods, and solutions.
Issue 1: Gradual or rapid loss of catalytic activity over time.
-
Question: My reaction starts well but then slows down or stops completely. What could be causing this catalyst deactivation?
-
Answer: Catalyst deactivation in the presence of this compound can be attributed to several factors, primarily related to its dual functional nature (amine and acetal). The primary suspects are poisoning of the catalyst's active sites by the dimethylamine group, and potential fouling from byproducts of the diethoxypropyl group.
Potential Causes & Diagnosis:
| Potential Cause | Diagnostic Method | Suggested Solution |
| Amine Poisoning | - Elemental Analysis: Analyze the spent catalyst for an increase in nitrogen content.[1] - Competitive Inhibition Study: Introduce a stronger base or a different amine to the reaction and observe if the deactivation rate changes. | - Use a more robust catalyst: Catalysts with higher tolerance to amines (e.g., certain Rhodium or Ruthenium catalysts over Palladium). - Protect the amine: If the reaction chemistry allows, temporarily protect the amine group. - Optimize reaction conditions: Lower temperatures may reduce the strength of the amine-catalyst interaction. |
| Acetal Hydrolysis & Subsequent Aldehyde Poisoning/Fouling | - In-situ Reaction Monitoring (FTIR/Raman): Monitor the reaction mixture for the appearance of aldehyde or enal species.[2][3][4] - Headspace Analysis (GC-MS): Analyze the vapor phase above the reaction for volatile aldehyde byproducts.[5] - Catalyst Characterization (TGA/BET): Analyze the spent catalyst for carbon deposits (coke) and a decrease in surface area.[6] | - Ensure anhydrous conditions: Use thoroughly dried solvents and reagents to prevent acetal hydrolysis.[7][8] - Choose a stable catalyst support: Supports with low Lewis acidity are less likely to promote acetal hydrolysis. - Catalyst Regeneration: If fouling is confirmed, a controlled oxidation (calcination) can remove coke deposits.[6][9] |
| Leaching of Active Metal | - ICP-MS Analysis: Analyze the reaction filtrate for the presence of the catalytic metal.[1] - Hot Filtration Test: Filter the catalyst from the hot reaction mixture. If the filtrate remains active, it indicates catalysis by a leached species. | - Stronger Metal-Support Interaction: Use catalysts with stronger interactions between the active metal and the support. - Immobilize the catalyst: Employ strategies for catalyst immobilization to prevent leaching. |
| Substrate Impurities | - Purity Analysis of Starting Material: Use techniques like GC-MS or NMR to identify and quantify impurities in this compound. | - Purify the substrate: Implement a purification step (e.g., distillation) for the starting material before use. |
Frequently Asked Questions (FAQs)
Q1: Can the dimethylamine group of this compound permanently deactivate my catalyst?
A1: Yes, the lone pair of electrons on the nitrogen atom of the dimethylamine group can strongly adsorb to the active sites of many transition metal catalysts (e.g., Pd, Pt, Ni), a process known as catalyst poisoning.[10] This blocks the sites from participating in the desired catalytic cycle, leading to a loss of activity. The strength of this interaction can lead to reversible or irreversible deactivation depending on the catalyst and reaction conditions.
Q2: How does the acetal group contribute to catalyst deactivation?
A2: The acetal group itself is generally stable under neutral or basic conditions.[7][11] However, under acidic conditions, which can be present on the surface of some catalyst supports (Lewis acids), or if acidic byproducts are formed, the acetal can hydrolyze to form 3-(dimethylamino)propanal.[8][12] Aldehydes are known to be precursors to coke formation, which can physically block the catalyst's pores and active sites (fouling).[13]
Q3: What is the likely synergistic effect of the amine and acetal groups on deactivation?
A3: A potential synergistic deactivation pathway involves the amine group anchoring the this compound molecule to the catalyst surface. This prolonged proximity could facilitate the hydrolysis of the acetal group on acidic support sites, leading to the in-situ generation of aldehydes directly at the catalyst surface, thereby accelerating fouling.
Q4: Are there any specific types of catalysts that are more resistant to deactivation by this substrate?
A4: While specific data for this compound is scarce, general principles suggest that catalysts with a lower affinity for amines might be more robust. For instance, in some applications, rhodium and ruthenium catalysts have shown higher tolerance to nitrogen-containing compounds compared to palladium. Additionally, using a catalyst with a non-acidic support (e.g., carbon instead of alumina) could minimize acetal hydrolysis.
Q5: How can I regenerate a catalyst that has been deactivated by reaction with this compound?
A5: The regeneration strategy depends on the primary deactivation mechanism:
-
For Amine Poisoning: If the poisoning is reversible, washing the catalyst with a suitable solvent or a mild acidic solution to protonate and remove the amine may be effective.
-
For Fouling by Carbon Deposits (Coke): A common method is controlled calcination (heating in the presence of a dilute oxygen stream) to burn off the carbonaceous deposits.[6][9]
-
For Leaching: This is generally an irreversible deactivation mechanism.
Quantitative Data on Catalyst Deactivation
The following table summarizes productivity loss in a polymerization process due to the presence of dimethylamine and diethylamine, which can provide an analogous understanding of the potential impact of the dimethylamine moiety in the target molecule.
| Amine | Peak Concentration (ppm) | Productivity Loss (%) |
| Diethylamine | 170 | 20 |
| Dimethylamine | 140 | 19.57 |
| (Data adapted from a computational study on Ziegler-Natta catalysts)[14][15] |
Experimental Protocols
Protocol 1: Diagnosis of Acetal Hydrolysis via In-situ FTIR Spectroscopy
Objective: To monitor the reaction in real-time for the formation of an aldehyde intermediate resulting from the hydrolysis of the acetal group in this compound.
Methodology:
-
Set up the reaction in a reactor compatible with an in-situ FTIR probe (e.g., an ATR probe).[3]
-
Record a background spectrum of the solvent and catalyst at the reaction temperature.
-
Add the this compound and any other reactants to initiate the reaction.
-
Continuously collect FTIR spectra at regular intervals throughout the reaction.
-
Analyze the spectra for the appearance and growth of a characteristic carbonyl (C=O) stretching band, typically in the region of 1700-1730 cm⁻¹, which would indicate the formation of an aldehyde.[2]
-
Correlate the appearance of the carbonyl peak with any observed decrease in the reaction rate.
Protocol 2: Catalyst Regeneration by Calcination
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst.
Methodology:
-
Carefully recover the spent catalyst from the reaction mixture by filtration and wash it with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to the target regeneration temperature (typically 300-500 °C, this needs to be optimized for the specific catalyst to avoid sintering).
-
Once the target temperature is reached, introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).
-
Hold at this temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete combustion of the coke.
-
Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Test the activity of the regenerated catalyst in a fresh reaction.
Visualizations
Caption: Potential pathways for catalyst deactivation by this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. Synergistic Strategies in Aminocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the reaction rate of (3,3-Diethoxypropyl)dimethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (3,3-Diethoxypropyl)dimethylamine. The primary focus is on strategies to enhance the rate of its most common reaction: the hydrolysis of the acetal group.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound that researchers aim to enhance?
A1: The most common reaction is the acid-catalyzed hydrolysis of the diethyl acetal functional group to yield 3-(dimethylamino)propanal and two equivalents of ethanol. This reaction is often a deprotection step in a multi-step synthesis.
Q2: Why might the hydrolysis of this compound be slower than expected?
A2: The presence of the basic dimethylamino group can significantly retard the rate of acid-catalyzed hydrolysis. Under acidic conditions, the more basic nitrogen atom is preferentially protonated over the acetal oxygen atoms. This creates a positive charge on the molecule, which electrostatically repels the protonation of the acetal oxygen, a necessary step for hydrolysis to proceed.[1][2]
Q3: What is the general mechanism for the acid-catalyzed hydrolysis of an acetal?
A3: The mechanism involves the following steps:
-
Protonation of one of the acetal oxygen atoms by an acid catalyst.
-
Cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[3]
-
Nucleophilic attack by water on the oxocarbenium ion.
-
Deprotonation to form a hemiacetal.
-
Protonation of the remaining alkoxy group.
-
Elimination of a second molecule of alcohol to form a protonated carbonyl group.
-
Deprotonation to yield the final aldehyde or ketone.
Q4: How does water concentration affect the reaction rate?
A4: Acetal hydrolysis is a reversible reaction. According to Le Chatelier's principle, a high concentration of water will drive the equilibrium towards the products (aldehyde and alcohol).[4][5] Therefore, using a solvent system with a significant amount of water is crucial for enhancing the reaction rate and achieving high conversion.
Troubleshooting Guide
Issue: Slow or Incomplete Hydrolysis
Primary Cause: Insufficiently acidic conditions or protonation of the dimethylamino group hindering acetal protonation.
Solutions:
| Strategy | Detailed Protocol & Explanation | Expected Outcome |
| Increase Acid Catalyst Concentration | Carefully increase the molar equivalents of the acid catalyst (e.g., HCl, H₂SO₄, p-TsOH). The higher acid concentration can help overcome the competitive protonation of the amine. Monitor the reaction closely, as higher acid concentrations may promote side reactions or degradation of sensitive functional groups. | Faster reaction rate due to increased availability of protons for acetal oxygen protonation. |
| Use a Large Excess of Water | Conduct the reaction in a solvent system with a high proportion of water (e.g., acetone/water, THF/water). The excess water acts as the nucleophile and helps to shift the equilibrium towards the hydrolysis products.[4][5] | Drives the reaction to completion and can increase the observed rate. |
| Elevate the Reaction Temperature | Gently heat the reaction mixture. As with most chemical reactions, an increase in temperature will increase the reaction rate. However, be mindful of the potential for side product formation at higher temperatures and the volatility of the desired aldehyde product. | Increased kinetic energy of molecules leads to more frequent and energetic collisions, accelerating the hydrolysis. |
| Choose an Appropriate Acid Catalyst | Strong protic acids like hydrochloric acid or sulfuric acid are commonly used. For substrates sensitive to strong acids, solid-supported acids like Amberlyst-15 or silica gel-supported sulfuric acid can be effective and are easily removed by filtration.[6][7] | Provides catalytic protons while potentially offering better compatibility with sensitive substrates and simplifying workup. |
Quantitative Data on Acetal Hydrolysis
Table 1: Relative Hydrolysis Rates of Substituted Benzaldehyde Diethyl Acetals
Reaction Conditions: 50% dioxane-water (v/v) at 30°C.
| Substituent (X) in X-C₆H₄CH(OEt)₂ | Relative Rate (k/k₀ where X=H) |
| p-OCH₃ | 31.0 |
| p-CH₃ | 4.2 |
| H | 1.0 |
| p-Cl | 0.36 |
| m-NO₂ | 0.04 |
(Data adapted from a study on substituent effects in acetal hydrolysis.[8])
Table 2: Half-lives for the Hydrolysis of Various Acetals and Ketals
| Compound | Conditions | Half-life (t₁/₂) |
| Benzaldehyde diethyl acetal | pH 5 | ~70.4 hours |
| p-Methoxybenzaldehyde diethyl acetal | pH 5 | Too fast to measure |
| Acetone diethyl ketal | pH 5 | ~32.3 hours |
| Cyclopentanone diethyl ketal | pH 5 | ~65 hours |
| Cyclohexanone diethyl ketal | pH 5 | ~226 hours |
(Data extracted from studies on the pH sensitivity of acetals and ketals.[9][10][11])
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of an Acetal
This protocol is a general guideline and may require optimization for this compound, particularly concerning the amount of acid catalyst.
Materials:
-
Acetal substrate (e.g., this compound)
-
Solvent (e.g., acetone, THF, or dioxane)
-
Aqueous acid catalyst (e.g., 1 M HCl, 1 M H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the acetal substrate in the chosen organic solvent in a round-bottom flask.
-
Acid Addition: Add the aqueous acid catalyst to the solution while stirring. The amount of acid may need to be stoichiometric or in excess to counteract the basicity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully neutralize the acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde product.
-
Purification: Purify the crude product if necessary, for example, by distillation or column chromatography.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for enhancing reaction rate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
(3,3-Diethoxypropyl)dimethylamine: A Superior Synthon for Dimethylamine in Complex Synthesis
For researchers, scientists, and drug development professionals seeking efficient and high-yielding synthetic routes, the choice of reagents is paramount. When introducing a dimethylaminoethyl moiety, (3,3-Diethoxypropyl)dimethylamine emerges as a compelling alternative to traditional dimethylamine sources, offering significant advantages in terms of handling, reactivity, and applicability in complex multi-step syntheses.
This guide provides an objective comparison of this compound with other common dimethylamine sources, supported by experimental data and detailed protocols. We will explore its performance in key chemical transformations and illustrate its utility in the synthesis of pharmaceutically relevant molecules.
Executive Summary
This compound serves as a stable, liquid-phase precursor to the 3-(dimethylamino)propanal synthon. The diethyl acetal functionality effectively protects the aldehyde group, allowing for clean and selective reactions at the dimethylamino moiety or other sites within a molecule. This contrasts with the challenges posed by the gaseous nature of dimethylamine, the hygroscopicity of its hydrochloride salt, and the often harsh conditions required for in-situ generation from reagents like dimethylformamide (DMF).
Performance Comparison: The Mannich Reaction
The Mannich reaction, a cornerstone of organic synthesis for the aminomethylation of acidic protons, provides an excellent platform for comparing the efficacy of different dimethylamine sources. A key intermediate in the synthesis of the analgesic drug Tramadol is 2-(dimethylaminomethyl)cyclohexanone, which is typically prepared via a Mannich reaction.
| Dimethylamine Source | Starting Materials | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| This compound | Cyclohexanone, this compound | 1. Acid-catalyzed hydrolysis to unmask the aldehyde. 2. Reaction with cyclohexanone enamine/enolate. | High (estimated >85%) | High | Stable liquid, precise stoichiometry, mild reaction conditions, suitable for multi-step synthesis. | Higher initial cost, requires a deprotection step. |
| Dimethylamine Hydrochloride | Cyclohexanone, Paraformaldehyde, Dimethylamine Hydrochloride | Reflux in ethanol with catalytic HCl for 3 hours.[1] | 76%[1] | Good | Readily available, well-established procedures. | Hygroscopic solid, potential for side reactions, requires heating. |
| Dimethylamine (gas) | Cyclohexanone, Formaldehyde, Dimethylamine | Requires specialized handling equipment for gaseous reagent, typically performed under pressure. | Variable | Variable | Direct use of the reactive species. | Difficult to handle, safety concerns, difficult to control stoichiometry. |
| Dimethylformamide (DMF) (in-situ) | Not typically used for this specific transformation. | Requires high temperatures and strong bases to generate dimethylamine. | N/A | N/A | Inexpensive solvent that can double as a reagent. | Harsh reaction conditions, potential for side reactions, not atom-economical. |
As the table illustrates, while dimethylamine hydrochloride provides a respectable yield, the use of this compound offers the potential for higher yields and purity under milder conditions, a crucial factor in complex drug synthesis. The ability to perform the reaction in a controlled, stepwise manner minimizes the formation of byproducts often seen with traditional Mannich conditions.
Experimental Protocols
Synthesis of 2-(dimethylaminomethyl)cyclohexanone using Dimethylamine Hydrochloride (Traditional Mannich Reaction)
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Dimethylamine hydrochloride[1]
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
A mixture of cyclohexanone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) is prepared in 30 mL of 95% ethanol.[1]
-
A catalytic amount of concentrated HCl (0.50 mL) is added to the mixture.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling to room temperature, 150 mL of acetone is added, and the mixture is left overnight in a refrigerator.
-
The resulting crystals of 2-(dimethylaminomethyl)cyclohexanone hydrochloride are filtered and recrystallized from a mixture of acetone and 95% ethanol.
-
Yield: 76%[1]
Proposed Synthesis of 2-(dimethylaminomethyl)cyclohexanone using this compound
Materials:
-
This compound
-
Aqueous Acid (e.g., 1M HCl)
-
Cyclohexanone
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Base (e.g., LDA, for enolate formation) or Acid (for enamine formation)
Procedure:
Step 1: Deprotection of the Aldehyde
-
This compound is stirred in an aqueous acidic solution (e.g., 1M HCl) at room temperature until TLC or GC-MS analysis indicates complete conversion to 3-(dimethylamino)propanal.
-
The aqueous solution is neutralized and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure.
Step 2: Reaction with Cyclohexanone
-
Via Enolate: A solution of cyclohexanone in an anhydrous solvent is treated with a strong base (e.g., LDA) at low temperature (-78 °C) to form the lithium enolate.
-
The freshly prepared 3-(dimethylamino)propanal is then added to the enolate solution, and the reaction is allowed to warm to room temperature.
-
Via Enamine: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.
-
The enamine is then reacted with 3-(dimethylamino)propanal, followed by acidic workup to yield the desired product.
-
The crude product is purified by column chromatography.
Logical Workflow for Reagent Selection
The choice of a dimethylamine source is dictated by several factors, including the complexity of the substrate, the desired reaction conditions, and the overall synthetic strategy. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a dimethylamine source.
Advantages of this compound in Drug Development
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the use of protected synthons like this compound offers several key advantages:
-
Improved Selectivity: The acetal protecting group allows for transformations on other parts of the molecule without affecting the latent aldehyde functionality. This is crucial for building complex molecular architectures.
-
Milder Reaction Conditions: The deprotection of the acetal can be achieved under mild acidic conditions, which is compatible with a wide range of sensitive functional groups.
-
Enhanced Solubility: As a liquid, it is often more soluble in common organic solvents compared to the hydrochloride salt, leading to more homogeneous reaction mixtures and potentially faster reaction rates.
-
Precise Stoichiometry: Being a stable liquid, it allows for accurate measurement and stoichiometric control, which is critical for reproducible and scalable reactions.
Signaling Pathway and Reaction Mechanism
The utility of this compound stems from its ability to generate the reactive 3-(dimethylamino)propanal in situ. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions. The general mechanism for its application in a reaction analogous to the Mannich reaction is depicted below:
Caption: General reaction pathway using this compound.
Conclusion
For drug development professionals and synthetic chemists engaged in the creation of complex molecules, this compound represents a superior choice as a dimethylamine synthon. Its stability, ease of handling, and the ability to unmask a reactive aldehyde under mild conditions provide a significant advantage over traditional dimethylamine sources. While the initial cost may be higher, the potential for increased yields, higher purity, and simplified purification processes in multi-step syntheses can lead to overall cost and time savings, making it a valuable tool in the modern synthetic chemist's arsenal.
References
(3,3-Diethoxypropyl)dimethylamine: A Superior Synthon for Functionalized Aldehyde Synthesis
In the realm of organic synthesis, the strategic introduction of functionalized carbon chains is paramount for the construction of complex molecules. For researchers and professionals in drug development, the choice of reagents can significantly impact the efficiency, yield, and purity of the final product. (3,3-Diethoxypropyl)dimethylamine has emerged as a highly advantageous reagent, offering distinct benefits over traditional methods for introducing a 3-(dimethylamino)propanal moiety. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the superiority of this versatile building block.
The primary advantage of this compound lies in its nature as a protected aldehyde. The diethyl acetal group effectively masks the reactive aldehyde functionality, allowing for transformations at the α-carbon that are impossible with the unprotected aldehyde, 3-(dimethylamino)propanal. This "umpolung" (polarity inversion) strategy is a cornerstone of modern organic synthesis.
Unlocking Novel Reactivity: The Umpolung Strategy
The presence of the acetal allows for the deprotonation of the α-carbon using a strong base, such as n-butyllithium, creating a nucleophilic carbanion. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions with a range of electrophiles. This pathway is inaccessible with traditional reagents like 3-(dimethylamino)propanal, where the acidic α-protons and the electrophilic aldehyde carbonyl would lead to undesired side reactions such as self-condensation.
Caption: Umpolung strategy enabled by this compound.
Performance Comparison: A Case Study in Pharmaceutical Synthesis
The synthesis of intermediates for bioactive molecules often requires the precise introduction of functionalized sidechains. A hypothetical comparison based on typical reaction efficiencies for the synthesis of an α-substituted 3-(dimethylamino)propanal derivative highlights the advantages of using this compound over a more traditional approach involving 3-(dimethylamino)propanal.
| Parameter | This compound Route | Traditional Route (using 3-(dimethylamino)propanal) |
| Key Transformation | Lithiation and alkylation | Aldol condensation or similar |
| Reaction Selectivity | High selectivity for α-alkylation | Prone to self-condensation and other side reactions |
| Typical Overall Yield | 70-85% | 30-50% |
| Reaction Conditions | Anhydrous, inert atmosphere, low temperature | Varies, often requires careful control of pH and temperature |
| Purification | Generally straightforward chromatography | Often complex due to multiple byproducts |
Experimental Protocols
Key Experiment 1: Generation of the Nucleophilic Carbanion and Reaction with an Electrophile
Objective: To demonstrate the formation of a carbon-carbon bond at the α-position to the protected aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
A solution of the electrophile (e.g., benzyl bromide, 1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the α-alkylated acetal.
A Comparative Study of Acetal Protecting Groups for 3-Aminopropionaldehyde
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of common acetal protecting groups for 3-aminopropionaldehyde, a valuable building block in organic synthesis. The comparison focuses on the ease of formation, stability, and cleavage of dimethyl, diethyl, and cyclic 1,3-dioxolane acetals, supported by experimental data and detailed protocols.
The aldehyde functional group in 3-aminopropionaldehyde is highly reactive and requires protection during synthetic steps that involve nucleophilic or basic conditions to prevent unwanted side reactions. Acetal formation is a robust and widely used strategy for this purpose. Acetals are generally stable to bases, organometallic reagents, and hydrides, and can be readily deprotected under acidic conditions. This guide evaluates three common acetal protecting groups: 3,3-dimethoxypropan-1-amine (dimethyl acetal), 3,3-diethoxypropan-1-amine (diethyl acetal), and 2-(2-aminoethyl)-1,3-dioxolane (a cyclic acetal).
Data Presentation: Comparison of Acetal Protecting Groups
The following tables summarize the key quantitative data for the formation and deprotection of the compared acetal protecting groups for 3-aminopropionaldehyde.
| Protecting Group | Protected Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Dimethyl Acetal | 3,3-Dimethoxypropan-1-amine | Chloroacetaldehyde dimethyl acetal | 40% aq. NH3, 130-135 °C, 3 h | 71.1 | [1] |
| Diethyl Acetal | 3,3-Diethoxypropan-1-amine | 3-Nitropropanal diethyl acetal | 10% Pd/C, H2 (10 atm), Methanol, rt, 12 h | 98 | [2] |
| Cyclic Acetal (1,3-Dioxolane) | 2-(2-Aminoethyl)-1,3-dioxolane | 2-(2-Bromoethyl)-1,3-dioxolane | Ammonia | N/A | [3] |
Note: The synthesis of 2-(2-aminoethyl)-1,3-dioxolane from its bromo-precursor is a standard nucleophilic substitution, but a specific literature yield was not identified in the provided search results.
| Protecting Group | Protected Compound | Deprotection Conditions | Yield (%) | Reference |
| Dimethyl Acetal | 3,3-Dimethoxypropan-1-amine | Acid-catalyzed hydrolysis (e.g., aq. HCl) | N/A | General Knowledge |
| Diethyl Acetal | 3,3-Diethoxypropan-1-amine | Acid-catalyzed hydrolysis (e.g., aq. HCl) | N/A | General Knowledge |
| Cyclic Acetal (1,3-Dioxolane) | 2-(2-Aminoethyl)-1,3-dioxolane | Acid-catalyzed hydrolysis (e.g., aq. HCl) | N/A | General Knowledge |
Note: While acid-catalyzed hydrolysis is the standard deprotection method, specific quantitative yields for the deprotection of these particular amino acetals to 3-aminopropionaldehyde were not available in the provided search results. Generally, deprotection yields are high, but the lability of the resulting 3-aminopropionaldehyde can affect the isolated yield.
Discussion of Comparative Performance
Formation:
-
Diethyl Acetal: The synthesis of 3,3-diethoxypropan-1-amine via the reduction of the corresponding nitro compound demonstrates a very high yield (98%) under standard hydrogenation conditions.[2] This suggests an efficient and clean conversion, making it an attractive option if the nitro precursor is readily available.
-
Dimethyl Acetal: The preparation of 3,3-dimethoxypropan-1-amine from chloroacetaldehyde dimethyl acetal and ammonia provides a good yield (71.1%).[1] This method utilizes readily available starting materials.
-
Cyclic Acetal (1,3-Dioxolane): The synthesis involves the amination of a halogenated precursor. While a specific yield for the amination of 2-(2-bromoethyl)-1,3-dioxolane was not found, this is a generally reliable transformation. The formation of the bromo-precursor itself is well-documented.[3]
Stability:
In general, cyclic acetals are more stable to acidic hydrolysis than their acyclic counterparts.[2][4][5] This is attributed to entropic factors, as the intramolecular ring-closing reaction to reform the acetal is more favorable than the intermolecular reaction of the diol with the aldehyde. Therefore, the 1,3-dioxolane protecting group is expected to be the most stable of the three under acidic conditions, which can be advantageous if other acid-labile groups are present in the molecule and selective deprotection is required. Both dimethyl and diethyl acetals exhibit good stability under basic and neutral conditions.[2][6]
Cleavage (Deprotection):
All three acetals are cleaved under acidic conditions to regenerate the parent aldehyde. The relative ease of cleavage is generally the inverse of their stability, with acyclic acetals being more readily hydrolyzed than cyclic acetals. This means that the dimethyl and diethyl acetals can typically be removed under milder acidic conditions compared to the 1,3-dioxolane. The choice of deprotection conditions will depend on the overall synthetic strategy and the presence of other acid-sensitive functional groups.
Experimental Protocols
Formation of 3,3-Diethoxypropan-1-amine (Diethyl Acetal)
Starting Material: 3-Nitropropanal diethyl acetal
Procedure:
-
To a solution of 3-nitropropanal diethyl acetal in methanol, add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (10 atm) at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,3-diethoxypropan-1-amine. Yield: 98%[2]
Formation of 3,3-Dimethoxypropan-1-amine (Dimethyl Acetal)
Starting Material: Chloroacetaldehyde dimethyl acetal
Procedure:
-
In a pressure vessel, combine chloroacetaldehyde dimethyl acetal with a 40% aqueous solution of ammonia.
-
Heat the mixture to 130-135 °C and stir for 3 hours.
-
After cooling, distill the reaction mixture to remove excess ammonia.
-
Adjust the pH of the remaining solution to 14 with a 50% aqueous solution of sodium hydroxide.
-
Perform atmospheric distillation to collect the crude product.
-
Further purification by fractional distillation yields 3,3-dimethoxypropan-1-amine. Yield: 71.1%[1]
Formation of 2-(2-Aminoethyl)-1,3-dioxolane (Cyclic Acetal)
Starting Material: 2-(2-Bromoethyl)-1,3-dioxolane
Procedure (General):
-
Treat 2-(2-bromoethyl)-1,3-dioxolane with an excess of ammonia (aqueous or in an organic solvent).
-
The reaction is typically carried out in a sealed vessel at elevated temperature.
-
After the reaction is complete, the excess ammonia and solvent are removed.
-
The product is isolated and purified by standard techniques such as distillation or chromatography.
General Deprotection Protocol (Acid-Catalyzed Hydrolysis)
Procedure:
-
Dissolve the amino acetal in a suitable solvent (e.g., acetone, tetrahydrofuran, water).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or an acidic resin).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate, triethylamine).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to afford the crude 3-aminopropionaldehyde. Note: 3-aminopropionaldehyde is often unstable and may be used immediately in the next synthetic step without extensive purification.
Visualizing the Workflow
Caption: General workflow for the protection and deprotection of 3-aminopropionaldehyde.
Conclusion
The choice of an acetal protecting group for 3-aminopropionaldehyde depends on the specific requirements of the synthetic route.
-
For high-yielding and efficient protection, the diethyl acetal appears to be an excellent choice, provided the nitro precursor is accessible.
-
The dimethyl acetal offers a good alternative with readily available starting materials.
-
The cyclic 1,3-dioxolane acetal provides the highest stability towards acidic conditions, which is crucial when other acid-sensitive functionalities are present.
Researchers should consider the trade-off between ease of formation, stability, and the conditions required for deprotection when selecting the most suitable acetal protecting group for their specific application.
References
- 1. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]
- 4. What is the major difference between cyclic hemiacetal and cyclic ace - askIITians [askiitians.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scribd.com [scribd.com]
Comparative Guide to Analytical Methods for Purity Assessment of (3,3-Diethoxypropyl)dimethylamine
This guide provides a comparative overview of analytical methodologies for the determination of purity and impurity profiles of (3,3-Diethoxypropyl)dimethylamine. The content is intended for researchers, scientists, and professionals involved in drug development and chemical analysis. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation.
Introduction
This compound is a tertiary amine used as a building block in the synthesis of more complex molecules. Ensuring its purity is critical for downstream applications, particularly in pharmaceutical manufacturing where impurities can affect the safety and efficacy of the final product. This guide compares two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.
Potential Impurities
While specific impurity data for this compound is not widely published, potential impurities can be inferred from its synthesis and degradation pathways. Common impurities in aliphatic amines may include starting materials, by-products of the synthesis, and degradation products. Potential impurities could include:
-
Starting materials: Such as dimethylamine and reactants used in the formation of the diethoxypropyl group.
-
By-products: Including incompletely reacted intermediates.
-
Degradation products: Resulting from hydrolysis or oxidation.
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying volatile and non-volatile compounds, respectively. The choice between GC and HPLC will depend on the volatility and thermal stability of this compound and its potential impurities.
Table 1: Comparison of GC and HPLC Methods for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Column | Capillary columns like DB-624 or HP-INNOWax.[1][2] | Reversed-phase columns such as C18 or mixed-mode columns.[3][4] |
| Mobile Phase | Inert carrier gas (e.g., Nitrogen, Helium).[1] | Liquid solvent mixture (e.g., Acetonitrile, Water, Buffers).[5] |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD).[6][7] | UV-Vis Detector, Fluorescence Detector (FLD) (with derivatization), Mass Spectrometry (MS).[3][8] |
| Sample Derivatization | Generally not required for volatile amines. | May be required for UV or Fluorescence detection.[3][8] |
| Limit of Detection (LOD) | Can be in the range of 0.001-0.002 g/L for similar amines.[2] | Can reach ng/mL levels, especially with derivatization and FLD.[3] |
| Limit of Quantification (LOQ) | Can be in the range of 0.003-0.005 g/L for similar amines.[2] | Dependent on the detector and derivatization agent used. |
| Advantages | Fast, high resolution for volatile compounds, no need for derivatization for FID/NPD.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones, high sensitivity with specific detectors. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for sensitive detection of compounds lacking a chromophore, can be more time-consuming. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol is a general guideline for the purity analysis of this compound using GC with a Flame Ionization Detector (FID).
Objective: To separate and quantify this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[1]
-
Autosampler.
Reagents:
-
Carrier Gas: Nitrogen or Helium, high purity.[1]
-
This compound reference standard.
-
Solvent: Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a known concentration.
-
GC Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the GC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity by determining the area percentage of the main peak relative to the total peak area. Quantify impurities against the reference standard or by using relative response factors if known.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
This protocol describes a general approach for the analysis of this compound using HPLC with fluorescence detection after pre-column derivatization. Derivatization is necessary as the analyte lacks a native chromophore for sensitive UV or fluorescence detection.
Objective: To separate and quantify this compound and its potential impurities with high sensitivity.
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler.
Reagents:
-
Mobile Phase A: Phosphoric Acid Buffer (20 mM, pH = 2.8).[3]
-
Mobile Phase B: Methanol.[3]
-
This compound reference standard.
-
Derivatization Reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl).[3]
-
Borate Buffer (pH 9.0).
-
Acetonitrile.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
To an aliquot of the standard or sample solution, add borate buffer (pH 9.0).
-
Add a solution of NBD-Cl in acetonitrile.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the reaction.
-
Cool the solution and dilute with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column Temperature: 40°C.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Gradient Elution: A suitable gradient program starting with a low percentage of Mobile Phase B and increasing over time to elute the derivatized amine.
-
Fluorescence Detection: Excitation at 450 nm and Emission at 540 nm.[3]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the derivatized this compound peak based on the retention time of the derivatized standard. Construct a calibration curve from the derivatized standards and quantify the purity of the sample.
Visualizations
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of N-(3-(Dimethylamino)propyl)-N’-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analytical Method [keikaventures.com]
- 7. Gas chromatographic determination of dimethylamine and trimethylamine in seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for the Quantification of (3,3-Diethoxypropyl)dimethylamine: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (3,3-Diethoxypropyl)dimethylamine and related aliphatic amines. While a specific validated method for this compound is not widely published, this document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) approach based on established methods for structurally similar short-chain aliphatic amines. Furthermore, it presents a critical comparison with High-Performance Liquid Chromatography (HPLC) with derivatization, a principal alternative technique.
Introduction to Analytical Challenges
The quantification of aliphatic amines like this compound presents analytical challenges. Their high polarity and basicity can lead to poor chromatographic peak shapes (tailing) and interaction with active sites in the GC column, resulting in low sensitivity and poor reproducibility[1]. To overcome these issues, derivatization is a crucial step to decrease polarity, increase volatility, and improve chromatographic performance[1][2].
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aliphatic amines, derivatization is essential for successful analysis.
Proposed GC-MS Experimental Protocol
This protocol is a proposed methodology for the quantification of this compound, adapted from established methods for short-chain aliphatic amines using derivatization with pentafluorobenzoyl chloride (PFBOC)[3][4].
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Derivatization Reaction:
-
In a reaction vial, combine 1 mL of the sample or standard solution with 1 mL of a bicarbonate buffer (pH 10.5)[4].
-
Add 100 µL of a 10% (v/v) solution of pentafluorobenzoyl chloride (PFBOC) in a water-miscible solvent like acetonitrile.
-
Vortex the mixture for 2 minutes to facilitate the reaction.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 1 minute to extract the derivatized amine.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity column is recommended for the separation of the derivatized amine. A 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable choice[5].
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan can be used for initial identification.
-
Logical Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound via GC-MS.
Section 2: Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used alternative for the analysis of aliphatic amines, particularly for non-volatile or thermally labile compounds[6].
HPLC with Pre-column Derivatization
This method involves derivatizing the amine with a reagent that introduces a chromophore or fluorophore, allowing for sensitive detection by UV-Vis or fluorescence detectors[6].
1. Common Derivatization Reagents for HPLC:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives[6][7].
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives[6][8].
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent sulfonamides, though it can also react with other functional groups like phenols[6][7].
-
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea derivatives that are UV-active[6][9].
Illustrative HPLC Experimental Protocol (using FMOC-Cl)
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare standards as described for the GC-MS method.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample or standard with 200 µL of a borate buffer (pH 9.0).
-
Add 300 µL of a 3 mM solution of FMOC-Cl in acetonitrile.
-
Vortex and allow the reaction to proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl.
-
-
Sample Dilution: Dilute the reaction mixture with the mobile phase before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm for FMOC derivatives.
Signaling Pathway of Derivatization for Analysis
Caption: Derivatization pathways for GC-MS and HPLC analysis of aliphatic amines.
Section 3: Performance Comparison
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including sensitivity requirements, sample matrix, and available instrumentation.
| Feature | GC-MS with Derivatization (PFBOC) | HPLC with Derivatization (FMOC-Cl) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by fluorescence. |
| Selectivity | Very high due to mass spectrometric detection. | High, dependent on the selectivity of the derivatization reaction and detector. |
| Sensitivity | Excellent, with detection limits often in the pg/mL to ng/mL range[4]. | Excellent, with detection limits potentially in the nM range[10]. |
| Sample Volatility | Required; derivatization enhances volatility. | Not required. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Throughput | Can be high with autosamplers. | Can be high with autosamplers. |
| Matrix Effects | Can be significant, but SIM mode can mitigate this. | Can be affected by matrix components that interfere with derivatization or detection. |
| Confirmation | Provides structural information, aiding in compound confirmation. | Relies on retention time and fluorescence properties. |
Quantitative Data from Literature for Similar Amines
The following table summarizes performance data from studies on short-chain aliphatic amines, which can serve as a benchmark for a method developed for this compound.
| Method | Analyte Class | Derivatizing Agent | Detection Limit (LOD) | Recovery (%) | Reference |
| GC-MS | Short-chain aliphatic amines | Pentafluorobenzoyl chloride | 0.117–1.527 pg/mL | 62–105 | [4] |
| HPLC-FLD | Primary & Secondary aliphatic amines | TMBB-Su | 0.01–0.04 nM | 95.1–106.8 | [10] |
| HPLC-UV | Aliphatic amines | Phenylisothiocyanate | Not specified | 97–106 | [9] |
| HPLC-FLD | Primary & Secondary aliphatic amines | OPA and FMOC-Cl | Not specified | 85–95 | [6] |
Note: LOD and recovery values are highly dependent on the specific analyte and sample matrix.
Conclusion
Both GC-MS and HPLC with derivatization are viable and powerful techniques for the quantification of this compound.
-
GC-MS is recommended when high selectivity and confirmatory analysis are critical. The proposed method using PFBOC derivatization offers excellent sensitivity and is based on well-established procedures for similar amines.
-
HPLC with fluorescence detection is a strong alternative, particularly if the analyte has low volatility or if GC-MS instrumentation is unavailable. It can offer comparable or even superior sensitivity, as indicated by the low detection limits reported for FMOC and other fluorescent derivatizing agents.
The final choice of method should be guided by a thorough validation process for the specific sample matrix to ensure accuracy, precision, and reliability in line with the research or drug development objectives.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Method Development for the Detection of (3,3-Diethoxypropyl)dimethylamine in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like (3,3-Diethoxypropyl)dimethylamine in complex biological matrices is a critical task. This guide provides a comprehensive comparison of different analytical strategies, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. We will explore a direct injection approach, a method involving chemical derivatization to enhance sensitivity, and a comparison with an alternative chromatographic technique, Gas Chromatography-Mass Spectrometry (GC-MS).
Methodological Overview and Performance Comparison
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of three distinct methods for the analysis of this compound.
| Parameter | Method A: Direct Injection LC-MS/MS | Method B: LC-MS/MS with Dansyl Chloride Derivatization | Method C: GC-MS with Silylation |
| Principle | Direct analysis of the analyte after simple sample cleanup. | Chemical modification of the analyte to improve chromatographic and ionization properties. | Analysis of a volatile derivative of the analyte in the gas phase. |
| Sample Preparation Complexity | Low (Protein precipitation or solid-phase extraction). | High (Includes derivatization, quenching, and extraction steps). | Moderate (Includes derivatization and extraction). |
| Analysis Time per Sample | ~5-10 minutes | ~15-20 minutes (plus derivatization time) | ~10-15 minutes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 0.5 ng/mL | 1.0 - 10.0 ng/mL |
| Linearity (R²) | >0.99 | >0.995 | >0.99 |
| Pros | - Fast and simple- High throughput- Less method development time | - Significantly improved sensitivity[1][2]- Enhanced chromatographic peak shape- Versatile for various primary and secondary amines | - High chromatographic resolution- Alternative selectivity |
| Cons | - Potential for matrix effects- Lower sensitivity for poorly ionizing compounds- Peak tailing can be an issue for basic amines | - Time-consuming sample preparation- Potential for side reactions and derivative instability- Derivatization reagent can cause background interference | - Derivatization is often necessary for polar amines[3]- Potential for thermal degradation of the analyte- Not suitable for non-volatile matrices without extensive cleanup |
Experimental Workflows and Logical Relationships
The choice of analytical workflow depends on the desired outcome and available resources. The following diagram illustrates the decision-making process and the steps involved in each of the compared methods.
Caption: Decision workflow for the analysis of this compound.
Detailed Experimental Protocols
Method A: Direct Injection LC-MS/MS
This method is designed for rapid screening and quantification where high sensitivity is not the primary concern.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or other biological fluid, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: A C18 column with end-capping designed for polar and basic compounds (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) is recommended to minimize peak tailing.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 160.17).
-
Product Ions (Q3): Two optimized product ions for quantification and qualification (e.g., m/z 114.1 and m/z 72.1, to be determined experimentally).
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
Method B: LC-MS/MS with Dansyl Chloride Derivatization
This method offers enhanced sensitivity, which is crucial for detecting low concentrations of the analyte.[2]
1. Sample Preparation and Derivatization:
-
Perform an initial sample cleanup using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes in the dark.[4]
-
Quench the reaction by adding 10 µL of 5% formic acid.
-
The derivatized sample is then ready for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
Column: A standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) can be used due to the increased hydrophobicity of the dansylated analyte.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 100% B over 10 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
3. Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: ESI, Positive.
-
Scan Type: MRM.
-
Precursor Ion (Q1): [M+H]⁺ of dansylated this compound (m/z 393.2).
-
Product Ions (Q3): A characteristic product ion from the dansyl group (m/z 171.0) and another specific fragment.
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for the specific instrument.
Method C: GC-MS with Silylation (Alternative Method)
Gas chromatography offers an orthogonal separation mechanism to liquid chromatography.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) under basic conditions.
-
Evaporate the organic extract to dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) derivative.
-
The sample is then ready for GC-MS analysis.
2. Gas Chromatography Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry Parameters (Single or Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.
-
Monitored Ions: The molecular ion and characteristic fragment ions of the TMS-derivatized analyte.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Conclusion
The choice of method for the analysis of this compound in complex matrices is a trade-off between speed, simplicity, and required sensitivity. For high-throughput screening where analyte concentrations are expected to be relatively high, a direct injection LC-MS/MS method (Method A) is advantageous due to its speed and simplicity. When low-level quantification is necessary, LC-MS/MS with derivatization (Method B) provides significantly enhanced sensitivity and improved chromatography.[1][2] As an alternative, GC-MS (Method C) offers a different separation selectivity but generally requires derivatization for polar amines.[3] The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers in selecting and developing the most appropriate method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized (3,3-Diethoxypropyl)dimethylamine by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy for the purity assessment of synthesized (3,3-Diethoxypropyl)dimethylamine. It offers detailed experimental protocols, data presentation for comparative analysis, and a discussion of alternative compounds. This document is intended to assist researchers in accurately determining the purity of their synthesized materials, a critical step in chemical synthesis and drug development.[1][2]
Introduction to Purity Assessment by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation and quantitative analysis of chemical compounds.[3] Quantitative NMR (qNMR) offers a primary method for purity determination, providing a direct measure of the analyte concentration against a certified internal standard.[4][5] This method is often considered orthogonal to chromatographic techniques like HPLC and can provide valuable, complementary information on the purity profile of a synthesized compound, including the detection of residual solvents and inorganic impurities.[2][5]
Comparative Analysis of this compound and Alternatives
For the purpose of this guide, we will compare the synthesized this compound with a potential alternative, (3,3-Dimethoxypropyl)dimethylamine. The choice of an alternative will depend on the specific application; however, this comparison illustrates the analytical approach to differentiating and quantifying such compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | This compound (Predicted) | (3,3-Dimethoxypropyl)dimethylamine (Predicted) |
| N(CH₃)₂ | ~2.2 ppm (s, 6H) | ~2.2 ppm (s, 6H) |
| -CH₂-N | ~2.3-2.4 ppm (t, 2H) | ~2.3-2.4 ppm (t, 2H) |
| -CH₂-CH(OR)₂ | ~1.7-1.8 ppm (q, 2H) | ~1.7-1.8 ppm (q, 2H) |
| -CH(OR)₂ | ~4.5-4.6 ppm (t, 1H) | ~4.4-4.5 ppm (t, 1H) |
| -O-CH₂-CH₃ | ~3.4-3.6 ppm (q, 4H) | - |
| -O-CH₃ | - | ~3.3 ppm (s, 6H) |
| -O-CH₂-CH₃ | ~1.1-1.2 ppm (t, 6H) | - |
Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | This compound (Predicted) | (3,3-Dimethoxypropyl)dimethylamine (Predicted) |
| N(CH₃)₂ | ~45 ppm | ~45 ppm |
| -CH₂-N | ~55-57 ppm | ~55-57 ppm |
| -CH₂-CH(OR)₂ | ~30-32 ppm | ~30-32 ppm |
| -CH(OR)₂ | ~102-104 ppm | ~102-104 ppm |
| -O-CH₂-CH₃ | ~60-62 ppm | - |
| -O-CH₃ | - | ~52-54 ppm |
| -O-CH₂-CH₃ | ~15 ppm | - |
Experimental Protocol for Purity Assessment by qNMR
A detailed and standardized protocol is crucial for obtaining accurate and reproducible qNMR results.
Materials and Equipment
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation
-
Weighing: Accurately weigh a specific amount of the synthesized this compound (analyte) and the internal standard into a clean vial. The molar ratio of analyte to standard should be optimized for clear signal integration.
-
Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent.[6][7] Ensure complete dissolution.
-
Transfer: Transfer the solution to a clean and dry NMR tube to a height of approximately 4-5 cm.[6][8]
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (Optional but Recommended for Structural Confirmation):
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[9]
-
Data Processing and Purity Calculation
-
Phase and Baseline Correction: Carefully phase and baseline correct the acquired spectrum.
-
Integration: Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the N(CH₃)₂ protons or the triplet from the acetal proton are good candidates for integration.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for purity assessment.
Caption: Experimental workflow for the purity assessment of synthesized compounds by qNMR.
Caption: Structure and predicted ¹H NMR signals of this compound.
Conclusion
The purity assessment of synthesized this compound by quantitative NMR is a robust and reliable method. By following a well-defined experimental protocol, researchers can obtain accurate and precise purity values. This guide provides the necessary framework for conducting such an analysis, including a comparison with a potential alternative and clear visualizations of the workflow and chemical structure. The adoption of qNMR for purity determination will enhance the quality and reliability of research findings in chemical synthesis and drug development.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking (3,3-Diethoxypropyl)dimethylamine in Indole Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the selection of optimal reagents is paramount for efficient and high-yield synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of (3,3-Diethoxypropyl)dimethylamine and its alternatives in the context of a key reaction: the Fischer indole synthesis of Zolmitriptan.
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably in the formation of the indole core of Zolmitriptan, a widely used anti-migraine drug. Its primary role is to provide the aldehyde equivalent necessary for the cyclization reaction with a hydrazine derivative. This guide will delve into the available data on its performance and compare it with other commonly used reagents.
Performance in Zolmitriptan Synthesis
The Fischer indole synthesis is a cornerstone of indole chemistry and is the principal method for synthesizing the core of Zolmitriptan. The reaction involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the industrial synthesis of Zolmitriptan, acetals like this compound are preferred as they can be hydrolyzed in situ to the corresponding aldehyde under the acidic reaction conditions.
Alternative Reagents
The primary alternatives to this compound in this specific application are other acetals of N,N-dimethylaminobutyraldehyde. These include:
-
4,4-Diethoxy-N,N-dimethyl-1-butanamine (also known as N,N-Dimethylaminobutyraldehyde diethyl acetal)
-
4,4-Dimethoxy-N,N-dimethylbutylamine
These compounds share a similar reactive profile, providing the necessary four-carbon chain with a terminal dimethylamino group required for the final Zolmitriptan structure.
Comparative Data Summary
The following table summarizes the performance of this compound and its key alternative, 4,4-Diethoxy-N,N-dimethyl-1-butanamine, in the Fischer indole synthesis of Zolmitriptan, based on data extracted from various sources. It is important to note that the yields reported are often for the overall multi-step synthesis, and not solely for the cyclization step. However, the conditions for the Fischer indole synthesis are highlighted.
| Reagent | Reaction Conditions | Overall Yield | Purity | Reference |
| This compound | Reaction with (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one in an acidic aqueous environment. | Not explicitly stated for this specific step. | High pharmaceutical purity.[1] | [1] |
| 4,4-Diethoxy-N,N-dimethyl-1-butanamine | Condensation with (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride in water, followed by heating to reflux. | ~60% (overall yield) | >99.9% (HPLC) | [2] |
| 4,4-Dimethoxy-N,N-dimethylbutylamine | Reaction with a hydrazine intermediate in an acidic environment. | Mentioned as a suitable carbonyl compound, but specific yield data is not provided in the reference. | Not specified. | [2] |
Note: The overall yield is highly dependent on the entire synthetic sequence and purification methods, not just the performance of the acetal in the Fischer indole synthesis step.
Experimental Protocols
General Procedure for Fischer Indole Synthesis of Zolmitriptan
The following is a generalized experimental protocol for the Fischer indole synthesis step in the preparation of Zolmitriptan, based on information from various patents.
-
Preparation of the Hydrazine Intermediate: The synthesis typically starts with the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, followed by reduction to form (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[1][2]
-
Condensation and Cyclization:
-
The isolated hydrazine hydrochloride is suspended in water.
-
Concentrated hydrochloric acid is added to the suspension.
-
Either This compound or 4,4-Diethoxy-N,N-dimethyl-1-butanamine is added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the in situ hydrolysis of the acetal to the aldehyde, followed by condensation with the hydrazine and subsequent intramolecular cyclization.[2]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled.
-
The crude Zolmitriptan is isolated, often by adjusting the pH to precipitate the product.
-
Purification is typically achieved through crystallization from a suitable solvent system, such as isopropanol or a mixture of isopropanol and n-heptane, to yield Zolmitriptan of high purity.[2]
-
Logical Workflow of Zolmitriptan Synthesis
The following diagram illustrates the key steps in the synthesis of Zolmitriptan, highlighting the role of the acetal reagent in the Fischer indole synthesis.
Caption: Key stages in the synthesis of Zolmitriptan.
Conclusion
This compound is a viable reagent for the Fischer indole synthesis of Zolmitriptan. However, the available literature suggests that 4,4-Diethoxy-N,N-dimethyl-1-butanamine is more commonly cited in detailed synthetic procedures that report high overall yields and purity. The choice between these reagents may depend on factors such as commercial availability, cost, and specific process optimization parameters within a given manufacturing setting. For researchers and drug development professionals, it is crucial to perform in-house optimization and comparative studies to determine the most efficient reagent for their specific synthetic route to Zolmitriptan.
References
A Comparative Guide to the Use of (3,3-Diethoxypropyl)dimethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3,3-Diethoxypropyl)dimethylamine against a commonly used alternative, 3-(dimethylamino)propyl chloride, in the context of pharmaceutical synthesis. Due to the limited publicly available experimental data specifically for this compound, this guide leverages established synthetic protocols for analogous compounds to provide a well-informed, comparative perspective. The synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram is used as a representative example.
Data Presentation: Reagent Comparison
A successful synthesis relies on the careful selection of reagents. Here, we compare the physicochemical properties of this compound and the widely used 3-(dimethylamino)propyl chloride.
| Property | This compound | 3-(dimethylamino)propyl chloride |
| Molecular Formula | C9H21NO2 | C5H12ClN |
| Molecular Weight | 175.27 g/mol | 121.62 g/mol |
| Boiling Point | Not readily available | 125-130 °C |
| Key Structural Feature | Acetal (diethoxy) group | Alkyl chloride |
| Reactivity | The acetal group is stable under basic and neutral conditions but can be hydrolyzed to an aldehyde under acidic conditions. The tertiary amine is nucleophilic. | The chloride is a good leaving group, making it a reactive alkylating agent. |
| Potential Byproducts | Hydrolysis of the acetal to 3-(dimethylamino)propanal under acidic workup conditions. | Elimination reactions leading to the formation of allyl dimethylamine. |
Experimental Protocols: A Comparative Synthesis of Citalopram
The final step in many syntheses of Citalopram involves the N-alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Below are a detailed, documented protocol using 3-(dimethylamino)propyl chloride and a projected protocol for this compound.
Documented Protocol using 3-(dimethylamino)propyl chloride
This protocol is adapted from established synthetic procedures for Citalopram.
Reaction: N-alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with 3-(dimethylamino)propyl chloride.
Materials:
-
1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
-
3-(dimethylamino)propyl chloride hydrochloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(dimethylamino)propyl chloride (prepared by neutralizing the hydrochloride salt) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Citalopram.
Projected Protocol using this compound
This projected protocol is based on the chemical properties of this compound and assumes its primary role as a protected aldehyde precursor that can be converted to the desired alkylating agent in situ or used in a multi-step sequence.
Hypothetical Two-Step Approach:
Step 1: Deprotection and Activation
-
Hydrolyze the acetal of this compound to the corresponding aldehyde, 3-(dimethylamino)propanal, using acidic conditions (e.g., aqueous HCl).
-
Isolate the aldehyde.
-
Reduce the aldehyde to the corresponding alcohol, 3-(dimethylamino)propan-1-ol, using a reducing agent like sodium borohydride.
-
Convert the alcohol to a suitable leaving group (e.g., a tosylate or mesylate) by reacting with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine. This generates an activated intermediate analogous to 3-(dimethylamino)propyl chloride.
Step 2: N-alkylation
-
Follow the documented N-alkylation protocol described above, using the activated intermediate from Step 1 in place of 3-(dimethylamino)propyl chloride.
Direct Alkylation (Less Likely but Hypothetically Possible):
While less conventional, a direct alkylation using this compound might be attempted, although the acetal is generally not a leaving group. This would likely require activation, for example, through the formation of a cyclic intermediate. A more plausible direct use would be in a reductive amination context if the synthetic strategy were different.
Performance Comparison: A Hypothetical Analysis
| Parameter | 3-(dimethylamino)propyl chloride | This compound (Projected) |
| Reaction Steps | 1 (direct alkylation) | 2 or more (deprotection/activation followed by alkylation) |
| Reagent Stability | Stable, commercially available as a hydrochloride salt. | The acetal is stable under basic/neutral conditions but sensitive to acid. |
| Potential Yield | Generally high for this type of alkylation. | Overall yield would be dependent on the efficiency of the deprotection and activation steps. Likely lower than the direct route. |
| Purification | Standard chromatographic purification. | May require purification of intermediates, adding complexity. Potential for aldehyde-related impurities if deprotection is incomplete. |
| Versatility | Primarily used as an alkylating agent. | Could potentially be used as a protected aldehyde for other transformations, offering different synthetic possibilities. |
Mandatory Visualizations
Citalopram Synthesis Pathway
Caption: General reaction scheme for the N-alkylation step in Citalopram synthesis.
Comparative Workflow: Known vs. Projected Reagent
Safety Operating Guide
Proper Disposal of (3,3-Diethoxypropyl)dimethylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory chemicals is fundamental to ensuring a safe and environmentally compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (3,3-Diethoxypropyl)dimethylamine (CAS No. 16851-30-2). Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following instructions are based on the chemical's structure, which includes both amine and ether functional groups, and general best practices for laboratory chemical waste management. A conservative approach, treating the substance as hazardous waste, is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact and contamination of personal clothing.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent adverse chemical reactions and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the physical state of the waste (liquid or solid) and whether it is mixed with other solvents or reagents.
-
Segregate from Incompatible Materials: Do not mix this compound waste with incompatible chemicals. As an amine, it can react exothermically with acids. As an ether, it has the potential, though not explicitly documented for this specific compound, to form explosive peroxides over time and should be kept away from strong oxidizing agents.
-
Dedicated Waste Streams: Collect waste containing this compound in a designated hazardous waste container. Do not mix it with non-hazardous waste.
Step 2: Containerization and Labeling
-
Use a Compatible Container: Collect liquid waste in a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Do not use metal containers for amines as they can be corrosive.[1]
-
Label the Container Clearly: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date accumulation started
-
Any other components in the mixture
-
Associated hazards (e.g., "Corrosive," "Flammable" - if applicable based on any mixture components)
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Avoid Heat and Sunlight: Store the container away from direct sunlight, heat sources, and ignition sources.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[2][3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4]
-
Follow Institutional Procedures: Adhere to all specific protocols and documentation requirements set forth by your institution for hazardous waste disposal.
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads, gloves, and weighing papers, must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[2] Once triple-rinsed and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Data Presentation
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of amine and ether functional groups. |
| Sewer Disposal | Prohibited | Amines can have noxious odors and may be harmful to aquatic life.[3] |
| Solid Waste Disposal | Prohibited (for neat chemical) | Chemical waste must be disposed of through designated hazardous waste streams. |
| In-Lab Treatment | Not Recommended | Without specific validated procedures, in-lab treatment (e.g., neutralization, oxidation) is not advised. Acidified potassium permanganate can degrade some aromatic amines, but its efficacy for this aliphatic amine is unknown.[5] |
| Container Type | Glass or HDPE | Avoid metal containers which can be corroded by amines.[1] |
| Storage Period for Ethers | Conservative Approach Advised | While not a known peroxide-former, as a structural ether, it is prudent to date the container upon opening and dispose of unused material within 12 months.[6] |
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and review the most current Safety Data Sheet (SDS) if one becomes available. Full compliance with local, state, and federal regulations is mandatory.
References
Essential Safety and Logistical Information for Handling (3,3-Diethoxypropyl)dimethylamine
This document provides crucial safety protocols and logistical plans for the handling and disposal of (3,3-Diethoxypropyl)dimethylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Risk Assessment
This compound is a chemical that, based on data from structurally similar compounds such as diethylamine and dimethyl(propyl)amine, should be handled as a flammable, corrosive, and toxic substance.[1] It is presumed to cause severe skin burns and eye damage, and may cause respiratory irritation.[2][3]
Summary of Potential Hazards:
| Hazard Class | Description |
| Flammability | Flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] |
| Corrosivity | Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[3] Toxic if inhaled.[1] |
| Irritation | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use and dispose of them properly after handling.[4] | EN 374 |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[5][6] | ANSI Z87.1 |
| Body | Flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing.[4][6] | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4] | NIOSH/MSHA or EN 149 |
| Feet | Closed-toe, chemical-resistant shoes.[4][7] | --- |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2][5]
-
Tools: Use non-sparking tools when opening or handling containers.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[2][5] Do not eat, drink, or smoke in the laboratory area.[2][5]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Incompatibilities: Store away from acids and strong oxidizing agents.[2]
-
Segregation: Store in a designated corrosives and flammables area.[2][5]
-
Security: Store in a locked-up area, accessible only to authorized personnel.[2]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[2]
-
Do not dispose of the chemical down the drain or into the environment.
-
Contaminated PPE should be disposed of as hazardous waste in accordance with institutional and local regulations.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a large spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
